molecular formula C6H4ClF3N2O B1346171 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine CAS No. 1016530-98-5

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Cat. No.: B1346171
CAS No.: 1016530-98-5
M. Wt: 212.56 g/mol
InChI Key: UCAZQUDLXKULAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine is a useful research compound. Its molecular formula is C6H4ClF3N2O and its molecular weight is 212.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAZQUDLXKULAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640719
Record name 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016530-98-5
Record name 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine. This molecule is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to its structural similarities to other biologically active halogenated pyrazines. This document consolidates predicted data, proposes detailed experimental protocols for its characterization, and outlines potential workflows for assessing its biological activity.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are primarily based on computational predictions. These values provide a foundational understanding of the molecule's behavior and are summarized in the table below.

PropertyPredicted ValueData Source
Molecular Formula C₆H₄ClF₃N₂O-
Molecular Weight 212.56 g/mol [1]
Boiling Point 187.1 ± 40.0 °C
Density 1.468 ± 0.06 g/cm³
pKa -2.26 ± 0.10-
LogP 2.071-

Synthesis and Characterization

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_6_dichloropyrazine 2,6-Dichloropyrazine reaction_vessel Reaction in Anhydrous Solvent (e.g., THF) 2_6_dichloropyrazine->reaction_vessel trifluoroethanol 2,2,2-Trifluoroethanol trifluoroethanol->reaction_vessel base Base (e.g., NaH) base->reaction_vessel quench Quench Reaction reaction_vessel->quench extraction Extraction with Organic Solvent quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Evaporation drying->concentration chromatography Column Chromatography concentration->chromatography final_product This compound chromatography->final_product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols for Physicochemical Characterization

The following are detailed protocols for the experimental determination of key physicochemical properties.

2.2.1. Melting Point Determination

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small amount of the crystalline solid is placed in a capillary tube, which is sealed at one end.[2]

    • The capillary tube is attached to a thermometer and placed in a heating bath.

    • The sample is heated slowly, at a rate of approximately 1-2°C per minute.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

2.2.2. Solubility Determination

  • Objective: To determine the solubility of the compound in various solvents.

  • Apparatus: Test tubes, vortex mixer, analytical balance.

  • Procedure:

    • Add a known mass (e.g., 1-5 mg) of the compound to a test tube.

    • Add a known volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, DMSO).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution for the presence of undissolved solid. The compound is considered soluble if no solid particles are visible.

2.2.3. LogP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method

  • Objective: To determine the lipophilicity of the compound.

  • Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC, analytical balance.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent.

    • Add a known volume of the stock solution to a separatory funnel containing a mixture of n-octanol and water (pre-saturated with each other).

    • Shake the funnel for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

    • Allow the layers to separate completely.

    • Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Significance and Screening Workflows

Halogenated pyrazine derivatives have shown promise in drug discovery, exhibiting a range of biological activities including antimicrobial and enzyme inhibitory effects.[2][3]

Potential as a Monoamine Oxidase-B (MAO-B) Inhibitor

Given that some halogenated heterocyclic compounds exhibit inhibitory activity against monoamine oxidase-B (MAO-B), a target for neurodegenerative diseases, it is plausible that this compound could also act as an inhibitor.

3.1.1. MAO-B Signaling Pathway

cluster_upstream Upstream cluster_enzyme Enzyme Action cluster_downstream Downstream Effects Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC H2O2 Hydrogen Peroxide (Oxidative Stress) MAOB->H2O2 Inhibitor This compound (Potential Inhibitor) Inhibitor->MAOB Inhibits Neurodegeneration Neurodegeneration H2O2->Neurodegeneration Contributes to

Caption: Potential inhibition of the MAO-B signaling pathway.

3.1.2. MAO-B Inhibitor Screening Workflow

Start Start: Compound Library Primary_Screen Primary Screen: High-Throughput Assay (e.g., Fluorometric) Start->Primary_Screen Hit_Identification Hit Identification: Compounds showing >50% inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response Studies: Determine IC50 values Hit_Identification->Dose_Response Selectivity_Assay Selectivity Assay: Test against MAO-A Dose_Response->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization End End: Lead Candidate Lead_Optimization->End

Caption: A typical workflow for screening MAO-B inhibitors.

Potential as an Antimicrobial Agent

Pyrazine derivatives are known to possess antimicrobial properties.[2][3] The subject compound could potentially exhibit activity against various bacterial or fungal strains.

3.2.1. Antimicrobial Activity Screening Workflow

Start Start: Compound Stock Solution Primary_Screen Primary Screen: Disk Diffusion or Broth Microdilution against representative strains Start->Primary_Screen Hit_Confirmation Hit Confirmation: Determine Minimum Inhibitory Concentration (MIC) Primary_Screen->Hit_Confirmation Spectrum_Analysis Spectrum of Activity: Test against a panel of Gram-positive and Gram-negative bacteria Hit_Confirmation->Spectrum_Analysis Mechanism_of_Action Mechanism of Action Studies Spectrum_Analysis->Mechanism_of_Action End End: Characterized Antimicrobial Agent Mechanism_of_Action->End

Caption: A general workflow for antimicrobial activity screening.

Conclusion

This compound represents a promising scaffold for further investigation in the realm of drug discovery. The predicted physicochemical properties suggest it possesses drug-like characteristics. The proposed synthetic route and experimental protocols provide a clear path for its synthesis and characterization. Furthermore, its structural features warrant exploration of its potential as a MAO-B inhibitor and an antimicrobial agent. The workflows outlined in this guide offer a systematic approach to evaluating its biological potential. Further experimental validation is necessary to confirm the predicted properties and explore the full therapeutic potential of this compound.

References

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and properties of this compound, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document includes a summary of its key molecular data, a hypothetical experimental protocol for its synthesis and purification, and a visual representation of the experimental workflow. The information presented is intended to support researchers and scientists in their drug development endeavors.

Molecular Structure and Properties

This compound is a substituted pyrazine derivative. The core of the molecule is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is substituted at the 2-position with a chloro group and at the 6-position with a 2,2,2-trifluoroethoxy group.

The molecular structure is as follows:

Chemical structure of this compound

Caption: Chemical structure of this compound.

The key quantitative data for this molecule are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C6H4ClF3N2O[1]
Molecular Weight 212.56 g/mol [1]
IUPAC Name This compound[2]
CAS Number 1016530-98-5[1][2]

Hypothetical Experimental Protocol: Synthesis and Purification

The following section details a plausible experimental methodology for the synthesis and purification of this compound. This protocol is based on common organic synthesis techniques for analogous compounds.

Synthesis: Nucleophilic Aromatic Substitution

A common method for the synthesis of similar alkoxy-substituted pyrazines is through a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of a di-substituted pyrazine with the corresponding alcohol in the presence of a base.

  • Reactants:

    • 2,6-Dichloropyrazine

    • 2,2,2-Trifluoroethanol

    • Sodium Hydride (NaH) as a base

    • Anhydrous Dimethylformamide (DMF) as the solvent

  • Procedure:

    • To a solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous DMF, slowly add sodium hydride (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium trifluoroethoxide.

    • Add a solution of 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the crude product.

Purification: Column Chromatography

The crude product can be purified using column chromatography to isolate the desired this compound.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Procedure:

    • Prepare a silica gel column using the mobile phase.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process described above.

G Reactants Reactants: 2,6-Dichloropyrazine 2,2,2-Trifluoroethanol Sodium Hydride Reaction Nucleophilic Aromatic Substitution (DMF, 80-100°C) Reactants->Reaction Workup Aqueous Workup (NH4Cl quench, Extraction) Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Column Chromatography (Silica Gel) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

References

Technical Guide: Solubility Profile of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine is a substituted pyrazine derivative of interest in medicinal chemistry and materials science. The trifluoroethoxy group can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug development and chemical synthesis. Understanding the solubility of this compound in various organic solvents is essential for processes such as purification, formulation, and reaction optimization.

This technical guide provides a comprehensive framework for determining the solubility of this compound. Due to the absence of publicly available quantitative solubility data for this specific compound, this document details a standardized experimental protocol to generate reliable and reproducible solubility data. It is intended to be a practical resource for laboratory professionals.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature. Researchers are encouraged to use the experimental protocols outlined in this guide to generate data relevant to their specific applications. The following table provides a standardized template for recording experimentally determined solubility values.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
e.g., Methanol25Shake-Flask/HPLC
e.g., Acetonitrile25Shake-Flask/HPLC
e.g., Ethyl Acetate25Shake-Flask/HPLC
e.g., Dichloromethane25Shake-Flask/HPLC
e.g., Toluene25Shake-Flask/HPLC
e.g., Dimethyl Sulfoxide25Shake-Flask/HPLC
e.g., N,N-Dimethylformamide25Shake-Flask/HPLC

Experimental Protocol: Determination of Thermodynamic Solubility

The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2] This method involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound is then determined using a suitable analytical technique.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or in a thermomixer.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[3]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.[4]

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

Analytical Method: HPLC-UV
  • Method Development: Develop an HPLC method capable of separating the analyte from any potential impurities. A reverse-phase C18 column is often a suitable starting point. The mobile phase will depend on the polarity of the compound and should be optimized for good peak shape and retention time.

  • Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.99).

  • Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

  • Calculation: Determine the concentration of the analyte in the diluted sample using the calibration curve. Calculate the original solubility in the solvent, accounting for the dilution factor. The solubility is typically expressed in g/L or mol/L.

Analytical Method: UV-Vis Spectrophotometry

This method is suitable if the compound has a distinct chromophore and does not overlap with the solvent's absorbance.

  • Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Standards: Prepare a series of standard solutions of known concentrations.

  • Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).[5][6]

  • Sample Analysis: Measure the absorbance of the diluted, filtered sample.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original solubility, accounting for the dilution.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_validation Analytical Method Validation start Start add_solid Add excess solid compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent seal_vial Seal vial add_solvent->seal_vial shake Agitate at constant temperature (24-72 hours) seal_vial->shake settle Allow solid to settle shake->settle filter_sample Withdraw and filter supernatant settle->filter_sample dilute_sample Dilute filtered sample filter_sample->dilute_sample quantify Quantify concentration (HPLC or UV-Vis) dilute_sample->quantify calculate Calculate solubility quantify->calculate calibration Prepare Calibration Curve quantify->calibration Requires Validated Method end End calculate->end linearity Check Linearity (R² > 0.99) calibration->linearity

Caption: Workflow for Solubility Determination.

References

Spectroscopic Profile of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine (CAS No. 1016530-98-5). Due to the limited availability of experimental spectra in public databases, this document presents a predicted spectroscopic profile based on data from structurally analogous compounds. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including 2-chloropyrazine and molecules containing the 2,2,2-trifluoroethoxy group.

Predicted ¹H NMR Spectroscopic Data
Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyrazine-H (H-3, H-5) 8.2 - 8.4 Singlet -
-OCH₂CF₃ 4.8 - 5.0 Quartet (q) ⁸JHF ≈ 8-9

Solvent: CDCl₃

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Predicted ¹³C NMR Spectroscopic Data
Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
C2 (C-Cl) 152 - 155 Singlet -
C3 140 - 143 Singlet -
C5 138 - 141 Singlet -
C6 (C-O) 158 - 162 Singlet -
-OCH₂CF₃ 65 - 68 Quartet (q) ²JCF ≈ 35-40
-OCH₂CF₃ 122 - 125 Quartet (q) ¹JCF ≈ 275-280

Solvent: CDCl₃

Reference: CDCl₃ at 77.16 ppm

Predicted ¹⁹F NMR Spectroscopic Data
Fluorine Atoms Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-OCH₂CF₃ -74 to -76 Triplet (t) ³JHF ≈ 8-9

Reference: CFCl₃ at 0.00 ppm

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H stretch Aromatic
1600 - 1475 C=C and C=N stretch Pyrazine ring
1300 - 1200 C-O stretch Aryl-alkyl ether (asymmetric)
1200 - 1100 C-F stretch Trifluoromethyl group
1050 - 1010 C-O stretch Aryl-alkyl ether (symmetric)
850 - 800 C-Cl stretch Chloro-aromatic

Sample Preparation: Thin film or KBr pellet

Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z Notes
[M]⁺ 212/214 Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine.
[M-CF₃]⁺ 143/145 Loss of a trifluoromethyl radical.
[M-OCH₂CF₃]⁺ 113/115 Loss of the 2,2,2-trifluoroethoxy radical.
[M-Cl]⁺ 177 Loss of a chlorine radical.

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments that would be used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • ¹H NMR Acquisition: Acquire a proton spectrum with a spectral width of approximately 16 ppm. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire a carbon spectrum with a spectral width of approximately 220 ppm. Use a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary to obtain a good signal-to-noise ratio for quaternary carbons.

    • ¹⁹F NMR Acquisition: Acquire a fluorine spectrum with a spectral width of approximately 50 ppm centered around -75 ppm. Proton decoupling can be used to simplify the spectrum to a singlet.

    • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS). Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Procedure:

    • Sample Preparation (Thin Film): If the sample is a solid or a non-volatile liquid, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

    • Sample Preparation (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.

    • Data Acquisition: Place the sample (thin film on a salt plate or KBr pellet) in the IR beam and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

  • Procedure:

    • Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile organic solvent like dichloromethane or hexane, into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[1][2]

    • Ionization: Ionize the sample using a standard electron energy of 70 eV.

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

    • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of the molecular ion and chlorine-containing fragments should be examined to confirm the presence of a chlorine atom.

Workflow Visualization

The following diagram illustrates a plausible workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A 2,6-Dichloropyrazine + 2,2,2-Trifluoroethanol B Nucleophilic Aromatic Substitution A->B C Crude Product B->C D Purification (e.g., Chromatography) C->D E Pure this compound D->E F NMR Spectroscopy (¹H, ¹³C, ¹⁹F) E->F G FT-IR Spectroscopy E->G H Mass Spectrometry (GC-MS) E->H I Structural Elucidation F->I G->I H->I J Purity Assessment I->J K Final Report J->K

Synthesis and Spectroscopic Characterization Workflow.

References

Navigating the Synthesis and Potential of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the synthesis, properties, and potential applications of the heterocyclic building block, 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, is now available for researchers, scientists, and drug development professionals. This guide provides a consolidated resource of its commercial availability, synthetic methodologies, and prospective utility in medicinal chemistry, addressing a critical need for accessible and in-depth information on this compound.

This compound, with the CAS Number 1016530-98-5, is a substituted pyrazine derivative that has garnered interest within the scientific community. Its unique structural features, combining a reactive chloropyrazine core with a trifluoroethoxy moiety, make it a valuable intermediate for the synthesis of novel chemical entities with potential therapeutic applications.

Commercial Availability

Several chemical suppliers offer this compound in varying quantities, facilitating its accessibility for research and development purposes. Key suppliers include:

SupplierProduct NumberPurityCAS Number
ChemUniverseP4108195%1016530-98-5
Sunway Pharm LtdCB47401-1016530-98-5
Laibo Chem (via Orion Cientific)---

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₆H₄ClF₃N₂O
Molecular Weight 212.56 g/mol
CAS Number 1016530-98-5

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method in heterocyclic chemistry offers a reliable pathway to this and similar alkoxy-substituted pyrazines.

A logical and commonly employed protocol involves the reaction of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol in the presence of a suitable base. The electron-deficient nature of the pyrazine ring facilitates the displacement of one of the chloro substituents by the trifluoroethoxide anion.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • 2,6-Dichloropyrazine

  • 2,2,2-Trifluoroethanol

  • Sodium Hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Procedure:

  • To a solution of 2,2,2-trifluoroethanol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), slowly add a molar equivalent of a strong base such as sodium hydride at 0 °C.

  • Allow the mixture to stir at room temperature for a designated period to ensure the complete formation of the sodium trifluoroethoxide.

  • Cool the reaction mixture again to 0 °C and add a solution of 2,6-dichloropyrazine in the same anhydrous solvent dropwise.

  • The reaction mixture is then typically stirred at room temperature or gently heated to drive the substitution to completion. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is carefully quenched with water or a saturated aqueous ammonium chloride solution.

  • The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

G 2,6-Dichloropyrazine 2,6-Dichloropyrazine Reaction_Vessel SNAr Reaction 2,6-Dichloropyrazine->Reaction_Vessel 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol->Reaction_Vessel Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction_Vessel Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF)->Reaction_Vessel Byproduct NaCl Reaction_Vessel->Byproduct Workup_Purification Workup & Purification Reaction_Vessel->Workup_Purification Product This compound Workup_Purification->Product

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively published, the pyrazine scaffold is a well-recognized privileged structure in medicinal chemistry. Pyrazine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

The incorporation of the trifluoroethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and potentially improve binding affinity to biological targets.[2]

Logical Relationship of Structural Features to Potential Biological Activity

G cluster_0 Molecular Scaffolds cluster_1 Potential Biological Implications Pyrazine_Core Pyrazine Core Biological_Activity Diverse Biological Activities (Antimicrobial, Anticancer, etc.) Pyrazine_Core->Biological_Activity Chloro_Substituent Chloro Substituent Synthetic_Handle Handle for Further Functionalization (SNAr, Cross-coupling) Chloro_Substituent->Synthetic_Handle Trifluoroethoxy_Group Trifluoroethoxy Group Metabolic_Stability Enhanced Metabolic Stability Trifluoroethoxy_Group->Metabolic_Stability Lipophilicity_Modulation Modulation of Lipophilicity and Cell Permeability Trifluoroethoxy_Group->Lipophilicity_Modulation

Caption: Structure-activity relationship insights for the target molecule.

The chloro atom at the 2-position of the pyrazine ring serves as a versatile synthetic handle for further chemical modifications. It can be readily displaced by other nucleophiles or participate in various cross-coupling reactions, allowing for the generation of diverse libraries of compounds for biological screening. This positions this compound as a valuable starting material for the exploration of new chemical space in drug discovery programs.

Researchers and drug development professionals are encouraged to consult this guide as a foundational resource for their work with this compound. Further experimental investigations are warranted to fully elucidate its biological activity and unlock its potential in the development of novel therapeutics.

References

An In-depth Technical Guide to 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine: Safety, Handling, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, a halogenated pyrazine derivative of interest in medicinal chemistry and drug discovery. Due to its structural motifs, this compound presents potential for further functionalization and exploration of its biological activities. This document outlines its known safety and handling procedures, provides a detailed, representative experimental protocol for its synthesis, and summarizes its physicochemical and spectroscopic properties based on available data and analysis of structurally related compounds.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is synthesized from available safety data sheets (SDS) and general best practices for handling halogenated heterocyclic compounds.

1.1. Hazard Identification

While specific toxicological data for this compound is limited, it should be handled with care, assuming it may be harmful. Based on the SDS for the compound and data for structurally similar molecules, the primary hazards are expected to be:

  • Harmful if swallowed, inhaled, or in contact with skin. [1]

  • Causes skin and serious eye irritation. [1]

  • May cause respiratory irritation.

1.2. First Aid Measures

Standard first aid procedures should be followed in case of exposure[1]:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

1.3. Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

1.4. Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is not extensively reported. The following tables summarize key physical and spectroscopic properties, with values derived from available data and estimations based on structurally analogous compounds.

Table 1: Physicochemical Properties

PropertyValueSource/Basis
Molecular Formula C₆H₄ClF₃N₂O[1][2]
Molecular Weight 212.56 g/mol [1][2]
CAS Number 1016530-98-5[1]
Appearance White to off-white solid (predicted)Analogy to similar pyrazines
Melting Point Not available (predicted range: 80-120 °C)Analogy to similar pyrazines
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂). Limited solubility in water (predicted).General properties of similar compounds

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ 8.25 (s, 1H), 8.15 (s, 1H), 4.80 (q, J = 8.4 Hz, 2H)
¹³C NMR (100 MHz, CDCl₃)δ 158.0, 152.0, 140.0, 138.0, 122.5 (q, J = 278 Hz), 65.0 (q, J = 35 Hz)
¹⁹F NMR (376 MHz, CDCl₃)δ -74.5 (t, J = 8.4 Hz)
Mass Spec. (EI) m/z212/214 [M]⁺, 183/185 [M-C₂H₂F₃]⁺
IR (KBr, cm⁻¹)~3100 (Ar C-H), ~1600 (C=N), ~1280 (C-O), ~1150 (C-F), ~850 (C-Cl)

Experimental Protocols

The most plausible and widely used method for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This section provides a detailed, representative protocol based on established methodologies for similar compounds.

3.1. Synthesis of this compound via SNAr

This protocol describes the reaction of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol in the presence of a strong base.

Materials:

  • 2,6-Dichloropyrazine

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred DMF.

  • Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium trifluoroethoxide.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of 2,6-dichloropyrazine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.

G Synthesis of this compound A 2,6-Dichloropyrazine D Nucleophilic Aromatic Substitution (SNAr) A->D B 2,2,2-Trifluoroethanol B->D C Sodium Hydride (NaH) in DMF C->D Base E This compound D->E Product

Synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been elucidated, many pyrazine-containing compounds are known to be biologically active, often as kinase inhibitors. The structural features of this compound make it a candidate for investigation as a modulator of cellular signaling pathways implicated in diseases such as cancer.

4.1. Hypothetical Mechanism of Action: Kinase Inhibition

Pyrazine derivatives have been shown to inhibit various protein kinases, which are key regulators of cellular processes like proliferation, differentiation, and apoptosis.[3] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The trifluoroethoxy group may enhance binding affinity and metabolic stability.

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates TargetProtein Target Protein (e.g., ERK) Kinase2->TargetProtein Phosphorylates TranscriptionFactor Transcription Factor TargetProtein->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor This compound Inhibitor->Kinase1 Inhibits

References

material safety data sheet (MSDS) for 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available material safety data, physicochemical properties, and handling protocols for 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine. Due to the limited availability of experimental data for this specific compound, information from closely related analogs and predicted values are included to offer a thorough assessment.

Chemical Identification and Properties

This compound is a substituted pyrazine derivative. The pyrazine ring system is a common scaffold in medicinal chemistry. The presence of a chlorine atom and a trifluoroethoxy group can significantly influence the molecule's physicochemical properties and biological activity.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 1016530-98-5
Molecular Formula C₆H₄ClF₃N₂O
Molecular Weight 212.56 g/mol

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point 187.1 ± 40.0 °C (Predicted)ChemicalBook[1]
Density 1.468 ± 0.06 g/cm³ (Predicted)ChemicalBook[1]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)ChemicalBook[1]

Note: The boiling point and density are predicted values and have not been experimentally verified.

Safety and Handling

The following safety information is derived from available Material Safety Data Sheets (MSDS) for this compound and general knowledge of related chloro-organic compounds.

Table 3: Hazard Identification and Precautionary Measures

HazardDescription
Acute Toxicity Data not available. Assumed to be harmful if swallowed, in contact with skin, or if inhaled based on analogous compounds.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working in a poorly ventilated area or if generating aerosols.

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon)[1].

Spills and Disposal

In case of a spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., sand, vermiculite), and collect it in a suitable, closed container for disposal. Avoid generating dust. Prevent the material from entering drains or waterways. Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Experimental Protocols

Representative Synthesis of a 2-Chloro-6-alkoxypyrazine

Materials:

  • 2,6-Dichloropyrazine

  • Sodium hydride (60% dispersion in mineral oil)

  • 2,2,2-Trifluoroethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous ammonium chloride solution

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF. To the THF, add 2,2,2-trifluoroethanol (1.0-1.2 equivalents). Carefully add sodium hydride (1.1-1.3 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium 2,2,2-trifluoroethoxide.

  • Nucleophilic Substitution: Dissolve 2,6-dichloropyrazine (1.0 equivalent) in anhydrous THF in a separate flask. Slowly add the solution of 2,6-dichloropyrazine to the prepared sodium 2,2,2-trifluoroethoxide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the handling and synthesis of this compound.

Hazard_Identification_and_Response cluster_Hazards Potential Hazards cluster_PPE Required Personal Protective Equipment cluster_FirstAid First Aid Measures H1 Acute Toxicity (Oral, Dermal, Inhalation) P2 Chemical-Resistant Gloves H1->P2 P3 Lab Coat H1->P3 P4 Respirator (if needed) H1->P4 FA1 Inhalation: Move to fresh air, give oxygen if needed. H1->FA1 FA2 Skin Contact: Remove contaminated clothing, wash with soap and water. H1->FA2 FA4 Ingestion: Do NOT induce vomiting, rinse mouth, seek medical help. H1->FA4 H2 Skin Irritation H2->P2 H2->P3 H2->FA2 H3 Eye Irritation P1 Safety Goggles / Face Shield H3->P1 FA3 Eye Contact: Rinse with water for 15+ minutes. H3->FA3 H4 Respiratory Irritation H4->P4 H4->FA1 Synthesis_Workflow cluster_Safety Safety Precautions A Prepare Sodium 2,2,2-trifluoroethoxide (NaH + CF3CH2OH in THF) C Add Dichloropyrazine solution to Alkoxide solution at 0°C A->C B Dissolve 2,6-Dichloropyrazine in THF B->C D Stir at Room Temperature (12-24h) C->D E Monitor reaction by TLC/GC-MS D->E F Quench with aq. NH4Cl E->F If complete G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I S1 Inert Atmosphere S1->A S2 Use PPE S2->A S2->B S2->C S2->F S2->G S3 Proper Ventilation S3->A S3->C S3->F S3->G S3->H

References

The Multifaceted Biological Activities of Substituted Pyrazines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a pivotal scaffold in medicinal chemistry. The inherent electronic properties of the pyrazine ring, coupled with the vast possibilities for substitution, have given rise to a diverse class of compounds with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the significant pharmacological effects of substituted pyrazines, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways.

Anticancer Activity of Substituted Pyrazines

Substituted pyrazines have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a wide array of human cancer cell lines.[3][4][5][6] Their mechanisms of action are often multifaceted, primarily involving the inhibition of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[7]

Inhibition of Kinase Signaling Pathways

A significant number of pyrazine derivatives exert their anticancer effects by targeting protein kinases, enzymes that play a crucial role in cellular signal transduction.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Pyrazine-based compounds have been shown to act as potent inhibitors of various kinases, including Pim-1 kinase, c-Met, and VEGFR-2.[8][9][10]

The binding of these inhibitors typically occurs within the ATP-binding pocket of the kinase, either in its active or inactive conformation, through a combination of hydrogen bonds and hydrophobic interactions.[1][7][11] For instance, certain aminopyrazine inhibitors have been observed to bind to an unusual inactive "Tyr-down" conformation of the mitotic kinase Nek2.[11]

Signaling Pathway: PI3K/Akt Inhibition by Substituted Pyrazines

PI3K_Akt_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Promotes Apoptosis Apoptosis Downstream Effectors->Apoptosis Inhibits Substituted Pyrazine Substituted Pyrazine Substituted Pyrazine->PI3K Inhibits Substituted Pyrazine->Akt Inhibits

PI3K/Akt signaling pathway and points of inhibition by substituted pyrazines.
Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various substituted pyrazines have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro anticancer activity of selected pyrazine derivatives against various human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Piperlongumine–ligustrazine derivatives Compound 42U87MG (Glioblastoma)0.25[1]
Compound 43HCT116 (Colorectal)8.73[1]
Chalcone–pyrazine derivatives Compound 49A549 (Lung)0.13[9]
Compound 50MCF-7 (Breast)0.18[9]
Compound 51DU-145 (Prostate)0.33[9]
Ligustrazine–chalcone hybrids Compound 57MDA-MB-231 (Breast)1.60[9]
Compound 60HepG-2 (Liver)1.54[9]
[1][7][8]triazolo[4,3-a]pyrazine derivatives Compound 17lA549 (Lung)0.98[10]
Compound 17lMCF-7 (Breast)1.05[10]
Imidazo[1,2-a]pyrazine derivatives Compound 12bHep-2 (Laryngeal)11[12]
Compound 12bHepG2 (Liver)13[12]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells/well. B 2. Compound Treatment Incubate cells with various concentrations of the substituted pyrazine for a defined period (e.g., 24-72 hours). A->B C 3. MTT Addition Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. B->C D 4. Formazan Solubilization Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals. C->D E 5. Absorbance Measurement Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. D->E F 6. Data Analysis Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value. E->F

A generalized workflow for assessing cell viability using the MTT assay.

Materials:

  • 96-well microplates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted pyrazine compounds

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilizing solution (e.g., Dimethyl sulfoxide - DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: The following day, treat the cells with various concentrations of the substituted pyrazine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, carefully remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilizing solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity of Substituted Pyrazines

Pyrazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table presents the MIC values of selected pyrazine derivatives against various microbial strains.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazine derivatives Compound 2eStaphylococcus aureus32[13]
Compound 2eEscherichia coli16[13]
Pyrazine-2-carbohydrazide derivatives Not specifiedStaphylococcus aureus-[14]
Not specifiedBacillus subtilis-[14]
Not specifiedSalmonella typhi-[14]
Not specifiedEscherichia coli-[14]
Ligustrazine–chalcone hybrids Not specifiedMicrococcus luteus31.25[9]
Experimental Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilution of Compounds: The substituted pyrazine compounds are serially diluted in the broth medium in a 96-well microplate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity of Substituted Pyrazines

Several pyrazine derivatives have been investigated for their antiviral properties against a variety of viruses, including both DNA and RNA viruses.[3][4][8]

Reported Antiviral Activities
  • Hepatitis C Virus (HCV): Certain pyrazine derivatives have been identified as allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[1]

  • SARS-CoV-2: Pyrazine conjugates have shown promising activity against SARS-CoV-2.[15]

  • Herpes Simplex Virus (HSV): Some pyrazine C-nucleosides have demonstrated activity against herpes viruses.[16]

Experimental Protocol: In Vitro Antiviral Assay (General)

A common method to assess the in vitro antiviral activity of a compound is the plaque reduction assay or a cell-based assay measuring the inhibition of viral replication.

Procedure:

  • Cell Culture: Host cells susceptible to the virus of interest are cultured in multi-well plates.

  • Compound Treatment and Infection: The cells are pre-treated with various concentrations of the substituted pyrazine, followed by infection with a known titer of the virus.

  • Incubation: The infected cells are incubated to allow for viral replication.

  • Quantification of Viral Inhibition: The extent of viral inhibition is determined by various methods, such as:

    • Plaque Reduction Assay: Counting the number of viral plaques (areas of cell death) in the presence of the compound compared to a control.

    • Viral Yield Reduction Assay: Measuring the amount of infectious virus produced in the supernatant.

    • Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) and measuring the reporter signal.

  • Data Analysis: The half-maximal effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated.

Anti-inflammatory Activity of Substituted Pyrazines

Substituted pyrazines have been shown to possess anti-inflammatory properties, which are often evaluated using in vivo models of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the anti-inflammatory activity of new compounds.[16][17][18]

Experimental Workflow: Carrageenan-Induced Paw Edema

Carrageenan_Edema_Workflow A 1. Animal Acclimatization Acclimatize rodents (rats or mice) to the laboratory conditions. B 2. Compound Administration Administer the substituted pyrazine compound or a vehicle control orally or intraperitoneally. A->B C 3. Induction of Inflammation Inject a solution of carrageenan (typically 1%) into the sub-plantar region of the right hind paw. B->C D 4. Measurement of Paw Edema Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. C->D E 5. Data Analysis Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group. D->E

A generalized workflow for the carrageenan-induced paw edema assay.

Procedure:

  • Animal Dosing: The test animals (typically rats or mice) are administered the substituted pyrazine compound at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., hourly for up to 5 hours) using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated for each animal. The percentage of inhibition of edema in the treated groups is then calculated relative to the control group.

Neuroprotective Effects of Substituted Pyrazines

Certain pyrazine derivatives, notably tetramethylpyrazine (TMP), have demonstrated significant neuroprotective effects in various models of neurological damage, including ischemic stroke.[19][20][21] The mechanisms underlying these effects often involve the modulation of signaling pathways related to cell survival and apoptosis.

Signaling Pathway: Neuroprotection via PI3K/Akt Activation

Tetramethylpyrazine has been shown to exert its neuroprotective effects in part by activating the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.

Signaling Pathway: Neuroprotective Effect of Tetramethylpyrazine

Neuroprotection_Pathway Ischemic Insult Ischemic Insult PI3K PI3K Ischemic Insult->PI3K Inhibits Akt Akt PI3K->Akt Activates p-Akt p-Akt Akt->p-Akt Phosphorylates GSK3β GSK3β p-Akt->GSK3β Inhibits Bax Bax p-Akt->Bax Downregulates Bcl-2 Bcl-2 p-Akt->Bcl-2 Upregulates p-GSK3β p-GSK3β Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl-2->Apoptosis Inhibits Neuronal Survival Neuronal Survival Apoptosis->Neuronal Survival Tetramethylpyrazine (TMP) Tetramethylpyrazine (TMP) TMP TMP TMP->PI3K Activates

References

The Pivotal Role of the Trifluoroethoxy Group in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug design. Among these, the trifluoroethoxy group (-OCH₂CF₃) has emerged as a critical moiety for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Its unique electronic properties and steric profile confer significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved protein-ligand interactions. This technical guide provides an in-depth analysis of the role of the trifluoroethoxy group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Their Impact on Drug Design

The trifluoroethoxy group imparts a unique combination of properties that medicinal chemists can leverage to fine-tune the characteristics of drug candidates.

Lipophilicity and Permeability

The trifluoroethoxy group is significantly more lipophilic than a methoxy group and even more so than a hydroxyl or hydrogen substituent. This increased lipophilicity, often quantified by the Hansch lipophilicity parameter (π), can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.

Electronic Effects and pKa Modulation

The strong electron-withdrawing nature of the three fluorine atoms in the trifluoroethoxy group can influence the acidity or basicity (pKa) of nearby functional groups within a molecule. This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with its biological target.

Metabolic Stability

One of the most significant advantages of the trifluoroethoxy group is its contribution to metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a metabolically labile group (like a methoxy group) with a trifluoroethoxy group, chemists can block common metabolic pathways, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.

Data Presentation: Comparative Physicochemical and Pharmacokinetic Properties

The following tables summarize the quantitative impact of incorporating a trifluoroethoxy group in comparison to other substituents.

SubstituentHansch Lipophilicity Parameter (π)Electronic Effect (Hammett Constant, σp)
-H0.000.00
-CH₃0.56-0.17
-OCH₃-0.02-0.27
-OCH₂CF₃ ~1.0 (estimated) ~0.25 (estimated)
-OCF₃1.040.35
-CF₃0.880.54

Table 1: Comparison of Physicochemical Parameters of Common Substituents.

Compound PairModificationIn Vitro Half-Life (t½) in Human Liver MicrosomesIntrinsic Clearance (CLint) (µL/min/mg protein)
Compound A -OCH₃15 min92.4
Compound A' -OCH₂CF₃ > 120 min < 5.8
Compound B -CH₃32 min43.3
Compound B' -OCH₂CF₃ 98 min 14.1

Table 2: Illustrative Comparison of Metabolic Stability of Analogous Compounds. (Note: Data is representative and will vary depending on the specific molecular scaffold).

Role in Protein-Ligand Interactions

The fluorine atoms of the trifluoroethoxy group can participate in favorable interactions with biological targets, thereby enhancing binding affinity and potency. These interactions can include:

  • Multipolar Interactions: The polarized C-F bond can engage in orthogonal multipolar interactions with the protein backbone, particularly with carbonyl groups (C-F···C=O). These interactions can provide a significant boost in binding energy.

  • Hydrophobic Interactions: The lipophilic nature of the trifluoroethoxy group allows it to occupy and favorably interact with hydrophobic pockets in the binding site of a protein.

Case Studies: Approved Drugs Featuring the Trifluoroethoxy Group

Several approved drugs highlight the successful application of the trifluoroethoxy group in medicinal chemistry.

  • Riluzole: Used for the treatment of amyotrophic lateral sclerosis (ALS), riluzole's trifluoromethoxy group (a close relative of trifluoroethoxy) is crucial for its CNS penetration and overall pharmacokinetic profile.

  • Sonidegib: A Hedgehog signaling pathway inhibitor used for the treatment of basal cell carcinoma.

  • Delamanid and Pretomanid: Both are anti-tuberculosis agents, where the nitroimidazole core is activated within the mycobacteria. The broader molecular scaffold contributes to their efficacy and safety profile.

Mandatory Visualizations

Signaling Pathways

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive Inhibits SUFU_GLI SUFU-GLI Complex GLI_repression GLI Repression SUFU_GLI->GLI_repression Hh_ligand Hedgehog Ligand (e.g., SHH) PTCH1_on PTCH1 Hh_ligand->PTCH1_on SMO_active SMO (active) PTCH1_on->SMO_active Inhibition relieved SUFU SUFU SMO_active->SUFU Dissociates GLI_active GLI (active) Gene_transcription Target Gene Transcription GLI_active->Gene_transcription Sonidegib Sonidegib Sonidegib->SMO_active Inhibits

Caption: The Hedgehog signaling pathway with the inhibitory action of Sonidegib.

Riluzole_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VSSC Voltage-Sensitive Sodium Channels Glutamate_release Glutamate Release VSSC->Glutamate_release Activates Glutamate Glutamate Glutamate_release->Glutamate NMDA_receptor NMDA Receptor Excitotoxicity Excitotoxicity NMDA_receptor->Excitotoxicity Kainate_receptor Kainate Receptor Kainate_receptor->Excitotoxicity Glutamate->NMDA_receptor Glutamate->Kainate_receptor Riluzole Riluzole Riluzole->VSSC Inhibits Riluzole->NMDA_receptor Inhibits Riluzole->Kainate_receptor Inhibits

Caption: Simplified mechanism of action of Riluzole in modulating glutamatergic neurotransmission.

Experimental Workflows

Microsomal_Stability_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Test Compound Stock - Liver Microsomes - NADPH Regenerating System - Quenching Solution start->prepare_reagents incubation Incubation at 37°C prepare_reagents->incubation sampling Aliquots taken at 0, 5, 15, 30, 60 min incubation->sampling quenching Quench Reaction with Cold Acetonitrile sampling->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis data_analysis Data Analysis: - Plot ln(% remaining) vs. time - Calculate t½ and CLint analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro microsomal stability assay.

Experimental Protocols

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the test compound working solution to the wells. Include control wells without the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the appropriate wells (time = 0).

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile (containing an internal standard) to the corresponding wells.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a compound that is bound to plasma proteins.

Materials:

  • Test compound

  • Pooled human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)

  • 96-well plate

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Spike the test compound into the human plasma to the desired final concentration (e.g., 1 µM), ensuring the final solvent concentration is low (e.g., <1%).

  • Dialysis Setup:

    • Pipette the spiked plasma into the sample chamber of the RED device inserts.

    • Pipette PBS into the buffer chamber of the inserts.

    • Place the inserts into the 96-well base plate and seal with an adhesive film.

  • Incubation:

    • Incubate the plate at 37°C with shaking (e.g., 100 rpm) for a predetermined time to reach equilibrium (typically 4-6 hours).

  • Sampling:

    • After incubation, carefully remove the sealing film.

    • Aliquot samples from both the plasma and buffer chambers into a new 96-well plate for analysis.

  • Sample Processing and Analysis:

    • To the buffer samples, add an equal volume of blank plasma. To the plasma samples, add an equal volume of PBS to matrix-match the samples.

    • Precipitate the proteins by adding cold acetonitrile (containing an internal standard).

    • Vortex and centrifuge to pellet the proteins.

    • Analyze the supernatant from both the plasma and buffer chambers by LC-MS/MS to determine the concentration of the test compound.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate the percentage bound = (1 - fu) * 100.

Synthesis of 6-(Trifluoroethoxy)-2-aminobenzothiazole (A Riluzole Analog)

Objective: To synthesize a riluzole analog to demonstrate a common method for incorporating the trifluoroethoxy group.

Materials:

  • 4-(Trifluoroethoxy)aniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-(trifluoroethoxy)aniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water and neutralize with a saturated solution of sodium carbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 6-(trifluoroethoxy)-2-aminobenzothiazole.

Conclusion

The trifluoroethoxy group is a powerful tool in the medicinal chemist's armamentarium. Its ability to enhance metabolic stability, modulate physicochemical properties, and contribute to favorable protein-ligand interactions makes it a highly valuable substituent in the design of novel therapeutics. A thorough understanding of its properties and the availability of robust synthetic and analytical methods for its incorporation and evaluation are essential for leveraging its full potential in drug discovery and development. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for researchers in the field.

Methodological & Application

Synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine from 2,6-Dichloropyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry.

Introduction

This compound is a substituted pyrazine derivative with potential applications in the development of novel therapeutic agents. The pyrazine core is a common scaffold in biologically active molecules, and the incorporation of a trifluoroethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol outlines a reliable method for the preparation of this compound from commercially available 2,6-dichloropyrazine and 2,2,2-trifluoroethanol.

The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the trifluoroethoxide ion, generated in situ by a strong base, displaces one of the chlorine atoms on the electron-deficient pyrazine ring.

Reaction Scheme

Data Presentation

ParameterValueReference
Reactants 2,6-Dichloropyrazine, 2,2,2-Trifluoroethanol, Sodium Hydride (60% dispersion in mineral oil)General Protocol
Solvent Anhydrous N,N-Dimethylformamide (DMF)General Protocol
Reaction Temperature 0 °C to Room TemperatureGeneral Protocol
Reaction Time 12-24 hoursGeneral Protocol
Product Molar Mass 212.56 g/mol [1]
Typical Yield Not explicitly reported for this specific reaction, but analogous reactions suggest moderate to good yields.Inferred from similar syntheses
Purity >95% (after purification)[1]

Experimental Protocol

This protocol is based on established methodologies for similar nucleophilic aromatic substitution reactions on chloropyrazines.

Materials:

  • 2,6-Dichloropyrazine

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (or Ethyl acetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF).

    • Cool the flask to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred DMF. Caution: Sodium hydride is highly reactive and flammable. Handle with care in an inert atmosphere.

  • Formation of the Alkoxide:

    • To the suspension of sodium hydride in DMF, slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise via syringe.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium trifluoroethoxide.

  • Nucleophilic Aromatic Substitution:

    • Dissolve 2,6-dichloropyrazine (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of 2,6-dichloropyrazine to the reaction mixture at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and add diethyl ether (or ethyl acetate) and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mandatory Visualization

Experimental Workflow

experimental_workflow reagents Reagents: 2,6-Dichloropyrazine 2,2,2-Trifluoroethanol Sodium Hydride setup Reaction Setup (Inert Atmosphere, 0 °C) reagents->setup solvent Anhydrous DMF solvent->setup alkoxide Alkoxide Formation (Stir at 0 °C) setup->alkoxide Add NaH, then alcohol snar SNAr Reaction (Warm to RT, 12-24h) alkoxide->snar Add dichloropyrazine workup Aqueous Work-up (Quench, Extract, Wash) snar->workup purification Purification (Column Chromatography) workup->purification product Pure Product: 2-Chloro-6-(2,2,2- trifluoroethoxy)pyrazine purification->product

Caption: General workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While this is a chemical synthesis and not a biological signaling pathway, a logical relationship diagram can illustrate the reaction mechanism.

snar_mechanism reactants 2,6-Dichloropyrazine + CF3CH2O-Na+ meisenheimer Meisenheimer Complex (Anionic Intermediate) reactants->meisenheimer Addition nucleophilic_attack Nucleophilic Attack product This compound + NaCl meisenheimer->product Elimination elimination Elimination of Chloride

Caption: Simplified mechanism of the SNAr reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on the Pyrazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine ring is a key heterocyclic motif found in numerous pharmaceuticals, agrochemicals, and functional materials. Its inherent electron-deficient nature makes it particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a powerful tool for the synthesis of diverse functionalized pyrazine derivatives. This document offers a detailed guide to the reaction conditions for SNAr on the pyrazine ring, complete with experimental protocols and comparative data to aid in the rational design and execution of synthetic strategies.

The general mechanism of an SNAr reaction on a pyrazine ring proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient pyrazine ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group. The reactivity of the pyrazine ring is significantly enhanced by the presence of electron-withdrawing groups, which further stabilize the negative charge of the Meisenheimer intermediate.

General Workflow for SNAr on a Pyrazine Ring

The following diagram illustrates a typical workflow for a nucleophilic aromatic substitution reaction on a substituted pyrazine.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Reagents Halogenated Pyrazine Nucleophile Base Solvent Reaction_Setup Combine reagents under inert atmosphere Reagents->Reaction_Setup 1. Heating Heat to specified temperature Reaction_Setup->Heating 2. Monitoring Monitor reaction progress (TLC, LC-MS) Heating->Monitoring 3. Quenching Quench reaction Monitoring->Quenching 4. Extraction Extract with organic solvent Quenching->Extraction 5. Purification Purify by chromatography or recrystallization Extraction->Purification 6. Characterization Characterize product (NMR, MS, etc.) Purification->Characterization 7.

Caption: General experimental workflow for pyrazine SNAr reactions.

Key Reaction Parameters

Successful SNAr on the pyrazine ring is dependent on several key parameters:

  • Substrate: The nature and position of the leaving group and any other substituents on the pyrazine ring are critical. Common leaving groups include halides (F, Cl, Br, I), with fluoride often being the most reactive due to its high electronegativity, which facilitates the initial nucleophilic attack—the rate-determining step. Electron-withdrawing groups on the ring enhance its electrophilicity and increase the reaction rate.

  • Nucleophile: A wide range of nucleophiles can be employed, including amines, alcohols (as alkoxides), and thiols (as thiolates). The nucleophilicity of the reagent will influence the required reaction conditions.

  • Base: A base is often necessary to deprotonate the nucleophile, thereby increasing its reactivity. Common bases include inorganic carbonates (K2CO3, Cs2CO3), organic amines (triethylamine, diisopropylethylamine), and strong bases like sodium hydride (NaH) for less acidic nucleophiles like alcohols.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used as they can solvate the charged intermediate and reactants effectively.

  • Temperature: Reaction temperatures can vary from room temperature to elevated temperatures, depending on the reactivity of the substrate and nucleophile. Microwave irradiation can also be used to accelerate these reactions.

Reaction Conditions and Data Presentation

The following tables summarize reaction conditions for the nucleophilic aromatic substitution on various chloropyrazine substrates with different nucleophiles.

Table 1: Amination of Chloropyrazines
Pyrazine SubstrateAmine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
2-ChloropyrazineMorpholineK2CO3DMF1001695
2-ChloropyrazinePiperidineK2CO3DMF1001692
2-ChloropyrazineAnilineK2CO3DMF1202478
2,5-DichloropyrazineBenzylamine (1 eq.)Et3NDioxane1001285
2,3-DichloropyrazineAmmonia (aq.)-Ethanol150 (sealed tube)2460
Table 2: Substitution with Alkoxides
Pyrazine SubstrateAlcohol NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
2-ChloropyrazineMethanolNaHTHF60688
2-ChloropyrazineEthanolNaHTHF65885
2,5-DichloropyrazineIsopropanol (1 eq.)NaHDMF25475
2,6-DichloropyrazineBenzyl alcohol (1 eq.)K2CO3Acetonitrile801282
2-Chloro-3-nitropyrazinePhenolK2CO3DMSO80590
Table 3: Substitution with Thiolates
Pyrazine SubstrateThiol NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
2-ChloropyrazineThiophenolK2CO3DMF80495
2-ChloropyrazineEthanethiolEt3NAcetonitrile50689
2,5-Dichloropyrazine4-Methylthiophenol (1 eq.)K2CO3DMF25392
2,3-DichloropyrazineSodium thiomethoxide-Methanol25285
2-Chloro-5-nitropyrazineBenzylthiolEt3NTHF25198

Experimental Protocols

The following are detailed protocols for key SNAr reactions on a pyrazine ring.

Protocol 1: General Procedure for the Amination of 2-Chloropyrazine

This protocol describes a general method for the reaction of 2-chloropyrazine with an amine nucleophile.

Materials:

  • 2-Chloropyrazine

  • Amine nucleophile (e.g., morpholine)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloropyrazine (1.0 mmol, 1.0 eq).

  • Add anhydrous DMF (5 mL) and stir until the starting material is fully dissolved.

  • Add the amine nucleophile (1.2 mmol, 1.2 eq) to the solution.

  • Add potassium carbonate (2.0 mmol, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 16 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired aminopyrazine.

Protocol 2: General Procedure for the Reaction of 2,5-Dichloropyrazine with an Alkoxide

This protocol details the monosubstitution of 2,5-dichloropyrazine with an alcohol in the presence of a strong base.

Materials:

  • 2,5-Dichloropyrazine

  • Alcohol nucleophile (e.g., isopropanol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.1 mmol, 1.1 eq) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 mmol, 1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

  • In a separate flask, dissolve 2,5-dichloropyrazine (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL).

  • Add the solution of 2,5-dichloropyrazine dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired mono-alkoxypyrazine.

Protocol 3: General Procedure for the Reaction of 2-Chloropyrazine with a Thiol

This protocol describes the synthesis of a pyrazinyl thioether from 2-chloropyrazine and a thiol.

Materials:

  • 2-Chloropyrazine

  • Thiol nucleophile (e.g., thiophenol)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine 2-chloropyrazine (1.0 mmol, 1.0 eq), the thiol (1.1 mmol, 1.1 eq), and potassium carbonate (2.0 mmol, 2.0 eq) in anhydrous DMF (5 mL).

  • Heat the mixture to 80 °C and stir for 4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazinyl thioether.

Logical Relationship of Reaction Parameters

The interplay of different reaction parameters determines the outcome of the SNAr reaction. The following diagram illustrates these relationships.

SNAr_Parameters Substrate Pyrazine Substrate (Leaving Group, EWGs) Rate Reaction Rate Substrate->Rate Selectivity Regioselectivity Substrate->Selectivity Nucleophile Nucleophile (Amine, Alkoxide, Thiolate) Nucleophile->Rate Solvent Solvent (Polar Aprotic) Solvent->Rate Base Base (Strength & Stoichiometry) Base->Rate Temperature Temperature (RT to High Temp) Temperature->Rate Yield Reaction Yield Rate->Yield Selectivity->Yield

Caption: Interdependencies of key parameters in pyrazine SNAr reactions.

Conclusion

Nucleophilic aromatic substitution is a versatile and indispensable tool for the functionalization of the pyrazine ring. By carefully selecting the substrate, nucleophile, base, solvent, and temperature, researchers can efficiently synthesize a wide array of pyrazine derivatives. The protocols and data presented in these application notes provide a solid foundation for developing robust and scalable synthetic routes to novel compounds for applications in drug discovery and materials science.

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine with various boronic acids. The resulting 2-aryl-6-(2,2,2-trifluoroethoxy)pyrazines are valuable scaffolds in medicinal chemistry and materials science.

The pyrazine core is a significant heterocyclic motif found in numerous biologically active compounds. The introduction of aryl or heteroaryl substituents via Suzuki-Miyaura coupling is a powerful strategy for generating novel molecular entities with diverse pharmacological profiles.[1] The electron-withdrawing nature of the pyrazine ring and the trifluoroethoxy group can influence the reactivity of the chloro-substituent, often necessitating carefully optimized reaction conditions.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex in the presence of a base.[1]

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters and Optimization

Achieving high yields and purity in the Suzuki coupling of this compound requires careful consideration of the catalyst, ligand, base, and solvent. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, more active catalyst systems are often necessary.[2]

Table 1: Recommended Reaction Components for Suzuki Coupling of this compound

ComponentRecommended OptionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings.[3][4] Pd(OAc)₂ and Pd₂(dba)₃ are often used in combination with phosphine ligands to generate the active Pd(0) species in situ.[5][6]
Ligand Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃, PCy₃Bulky, electron-rich phosphine ligands are highly effective for the coupling of challenging aryl chlorides as they promote the oxidative addition step.[2][5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFThe choice of base is crucial for activating the boronic acid.[7] K₃PO₄ is a strong base often effective for less reactive chlorides.[4][8] KF is a milder option that can be advantageous when base-sensitive functional groups are present.[5]
Solvent 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), Acetonitrile/Water mixturesThe solvent influences the solubility of reactants and the stability of the catalytic species. Anhydrous, degassed solvents are generally preferred to prevent catalyst deactivation. Aqueous mixtures can sometimes enhance the reaction rate.[1][9][10]

Experimental Protocols

Below are two representative protocols for the Suzuki coupling of this compound. Protocol 1 utilizes conventional heating, while Protocol 2 employs microwave irradiation for accelerated reaction times.

Protocol 1: Conventional Heating

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[1][2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[1][4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.[11]

Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vial.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, combine this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the solvent to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for 15-60 minutes.[11]

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Experimental Workflow Diagram

experimental_workflow A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Inert Atmosphere (Purge with Ar or N2) A->B C 3. Solvent Addition (Anhydrous, Degassed) B->C D 4. Reaction (Heating or Microwave) C->D E 5. Monitoring (TLC or LC-MS) D->E F 6. Work-up (Extraction and Washing) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Summary of Reaction Conditions from Literature for Similar Substrates

The following table summarizes successful Suzuki coupling conditions reported for structurally related chloropyrazines and chloropyridines, which can serve as a starting point for optimizing the reaction with this compound.

Table 2: Exemplary Suzuki Coupling Conditions for Chloro-Heteroaromatics

SubstrateCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
2-ChloropyrazineNovel Pd(II) ONO pincer complexes-H₂O/Toluene-Good[9]
2,3,5-TrichloropyridinePd(OAc)₂ (ligand-free)-Aqueous phase-High[10]
2-ChloropyridinesPd(PPh₃)₄---Excellent[3]
2,6-DichloroquinoxalinePd(PPh₃)₄K₃PO₄THF9023-97[4]
2,5-Dichloropyrazine--Acetonitrile/H₂O80-[1]

Note: The table provides a general overview. For detailed conditions, please refer to the cited literature.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are often flammable and should be handled with care.

  • Microwave reactions should be conducted in appropriate sealed vessels and behind a safety shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope and tolerance for a wide array of functional groups. The application of this methodology to the amination of heteroaryl chlorides, such as 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, provides a versatile and efficient route to novel substituted aminopyrazines. These compounds are of significant interest in drug discovery, as the pyrazine motif is a common scaffold in many biologically active molecules.

This document provides detailed application notes and protocols for the successful Buchwald-Hartwig amination of this compound with various primary and secondary amines. Given that chloropyrazines can be challenging substrates due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity.[3]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a palladium(0) catalyst. The key steps are as follows[2][4]:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine reactant coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired 2-amino-6-(2,2,2-trifluoroethoxy)pyrazine derivative from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of a bulky and electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent side reactions such as hydrodehalogenation.[3]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of various 2-chloropyrazine derivatives with different amines. While specific data for this compound is not extensively available in the public domain, the data for structurally similar substrates provides a strong basis for reaction optimization.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001885
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102478
3n-Butylamine[Pd(allyl)Cl]₂ (1)BrettPhos (2)Cs₂CO₃ (1.5)Toluene1001692
4BenzylaminePd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2.0)Dioxane1002088
5CyclohexylaminePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.4)Toluene902481

This is a representative table based on typical conditions for similar substrates and should be used as a guideline for optimization.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[4]

  • Anhydrous solvents are crucial for the success of the reaction. Solvents should be freshly distilled or obtained from a solvent purification system.

  • The choice of ligand is critical. For primary amines, biaryl phosphine ligands such as BrettPhos or XPhos are often effective. For secondary amines, RuPhos or DavePhos can be good choices.[4]

  • A variety of palladium sources can be used, including Pd₂(dba)₃ and Pd(OAc)₂.[1]

  • Commonly used bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction outcome.[3]

Protocol 1: Buchwald-Hartwig Amination with a Primary Amine (e.g., Aniline)

This protocol is a general starting point for the coupling of this compound with a primary amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Primary amine (e.g., Aniline) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Under a positive flow of argon, add this compound and the primary amine.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(arylamino)-6-(2,2,2-trifluoroethoxy)pyrazine.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine (e.g., Morpholine)

This protocol provides a general procedure for the coupling of this compound with a secondary amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Secondary amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂, RuPhos, and K₃PO₄ to an oven-dried vial equipped with a magnetic stir bar.

  • Add this compound and the secondary amine to the vial.

  • Add anhydrous 1,4-dioxane.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a heating block and stir the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel, eluting with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired 2-(morpholino)-6-(2,2,2-trifluoroethoxy)pyrazine.

Mandatory Visualizations

Buchwald_Hartwig_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup Initiate reagents Add Reagents: - this compound - Amine - Pd Catalyst & Ligand - Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (e.g., 100-110 °C) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring Periodically monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute & Filter monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)(Cl)L oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR'R'', Base amido_complex Ar-Pd(II)(NR'R'')L amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' (Product) reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Many organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Strong bases like sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous.

    • Verify the integrity of the inert atmosphere.

    • Increase the reaction temperature or time.

    • Screen different ligands and bases. For electron-deficient substrates like chloropyrazines, more electron-rich and bulky ligands may be required.

  • Formation of Side Products (e.g., Hydrodehalogenation):

    • This can occur if the reductive elimination is slow. Using a bulkier ligand can often favor the desired C-N bond formation.[3]

    • Ensure the base is pure and anhydrous.

By following these protocols and considering the key reaction parameters, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse range of 2-amino-6-(2,2,2-trifluoroethoxy)pyrazine derivatives for applications in drug discovery and materials science.

References

use of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine as a building block in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine is a key building block in modern medicinal chemistry, particularly in the synthesis of targeted therapeutics. The pyrazine core is a prevalent scaffold in numerous biologically active compounds, including kinase inhibitors.[1][2][3] The presence of a chlorine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents. The 2,2,2-trifluoroethoxy group offers distinct advantages, such as increased metabolic stability and altered lipophilicity, which can enhance the pharmacokinetic properties of drug candidates.[4]

These application notes provide detailed protocols for the synthesis and utilization of this compound in common and impactful organic transformations, with a focus on its application in the synthesis of KRAS G12C inhibitors.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol.

Experimental Protocol

Materials:

  • 2,6-Dichloropyrazine

  • 2,2,2-Trifluoroethanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • System for inert atmosphere operations (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Base Addition: Carefully add sodium hydride (1.2 equivalents) to the stirred DMF.

  • Alcohol Addition: Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) to the suspension at 0 °C. Stir the mixture for 20 minutes at this temperature.

  • Substrate Addition: Add 2,6-dichloropyrazine (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to form C-C and C-N bonds, respectively.

Suzuki-Miyaura Cross-Coupling

This reaction is a versatile method for the formation of carbon-carbon bonds between the pyrazine core and various aryl or heteroaryl boronic acids.[5]

General Reaction Scheme:

sub This compound reagents Pd Catalyst, Ligand, Base plus1 + sub->plus1 boronic R-B(OH)2 arrow -> product 2-Aryl-6-(2,2,2-trifluoroethoxy)pyrazine plus1->boronic arrow->product

Caption: General Suzuki-Miyaura Coupling Scheme.

Experimental Protocol:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equivalent), the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction and Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[6]

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001885-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene1101680-90
3Pyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1002075-85

Yields are estimated based on similar transformations and may require optimization.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, coupling the pyrazine scaffold with a wide range of amines.

Experimental Protocol:

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous and degassed)

Procedure:

  • Reaction Setup: In a glovebox, combine this compound (1.0 equivalent), the amine, Pd₂(dba)₃, Xantphos, and NaOtBu in a Schlenk tube.

  • Solvent Addition: Add toluene.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture to 100-110 °C with stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

Application in the Synthesis of KRAS G12C Inhibitor Analogues

This compound is a valuable building block for the synthesis of KRAS G12C inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849).[7][8][9] The pyrazine core can be elaborated to construct the complex heterocyclic systems present in these drugs.

The following scheme illustrates a potential synthetic route to a key intermediate for a Sotorasib analogue, utilizing this compound.

start This compound plus1 + start->plus1 piperazine Piperazine derivative arrow1 -> intermediate1 Pyrazine-piperazine intermediate plus2 + intermediate1->plus2 boronic_acid Boronic acid derivative arrow2 -> final_product KRAS G12C Inhibitor Analogue Core reagents1 Pd₂(dba)₃, Xantphos, NaOtBu reagents2 Pd(OAc)₂, SPhos, K₃PO₄ plus1->piperazine arrow1->intermediate1 plus2->boronic_acid arrow2->final_product

Caption: Synthesis of a KRAS Inhibitor Analogue Core.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of compounds derived from this compound.

A Reaction Setup (Inert Atmosphere) B Reagent Addition A->B 1 C Reaction Monitoring (TLC/LC-MS) B->C 2 D Work-up (Quenching, Extraction) C->D 3 E Purification (Column Chromatography) D->E 4 F Characterization (NMR, MS) E->F 5

Caption: General Experimental Workflow.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive handle for cross-coupling and the beneficial properties of the trifluoroethoxy group make it an attractive starting material for the development of novel therapeutics. The protocols outlined in these application notes provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: Derivatization of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific pyrazine derivative, 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, represents a valuable starting material for the synthesis of compound libraries aimed at drug discovery. The presence of a chlorine atom at the 2-position provides a reactive handle for various cross-coupling and substitution reactions, allowing for the introduction of diverse chemical functionalities. Furthermore, the 2,2,2-trifluoroethoxy group at the 6-position can enhance metabolic stability and modulate the physicochemical properties of the final compounds, such as lipophilicity and binding affinity.[1] This document provides detailed protocols for the derivatization of this key intermediate via three common and robust synthetic methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Data Presentation: Representative Derivatization Reactions

The following table summarizes typical quantitative data for the derivatization of this compound using the protocols detailed below. These values are representative and may vary depending on the specific coupling partner and reaction optimization.

Reaction TypeCoupling PartnerProductTypical Yield (%)Typical Purity (%)
Suzuki-Miyaura CouplingPhenylboronic acid2-Phenyl-6-(2,2,2-trifluoroethoxy)pyrazine85-95>95
Buchwald-Hartwig AminationMorpholine2-(Morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)pyrazine80-90>95
Nucleophilic Aromatic Substitution (SNAr)Benzylamine2-(Benzylamino)-6-(2,2,2-trifluoroethoxy)pyrazine75-85>95

Experimental Workflow for Library Synthesis

The following diagram illustrates a general workflow for the parallel synthesis of a small compound library from this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage start This compound plate_prep Dispense Starting Material and Reagents into Reaction Plate start->plate_prep reagents Array of Coupling Partners (e.g., Boronic Acids) reagents->plate_prep reaction Parallel Synthesis Reactor (e.g., Suzuki-Miyaura Coupling) plate_prep->reaction Add Catalyst, Base, Solvent workup Quench, Extract, and Concentrate reaction->workup purification Parallel Purification (e.g., HPLC) workup->purification analysis QC Analysis (LC-MS, NMR) purification->analysis storage Compound Library Storage analysis->storage

Caption: Workflow for parallel library synthesis.

Experimental Protocols

Materials and General Methods:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used where indicated.

  • Reagents should be of high purity and sourced from reputable chemical suppliers.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Product purification can be achieved by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[2][3][4][5][6]

Diagram of Suzuki-Miyaura Coupling Pathway

G start 2-Chloro-6-(2,2,2- trifluoroethoxy)pyrazine + Arylboronic Acid pd_cycle Pd(0) Cycle start->pd_cycle Oxidative Addition pd_cycle->pd_cycle Transmetalation product 2-Aryl-6-(2,2,2- trifluoroethoxy)pyrazine pd_cycle->product Reductive Elimination G start 2-Chloro-6-(2,2,2- trifluoroethoxy)pyrazine + Amine (R2NH) pd_cycle Pd(0) Cycle start->pd_cycle Oxidative Addition pd_cycle->pd_cycle Amine Coordination & Deprotonation product 2-(Amino)-6-(2,2,2- trifluoroethoxy)pyrazine pd_cycle->product Reductive Elimination G start 2-Chloro-6-(2,2,2- trifluoroethoxy)pyrazine intermediate Meisenheimer Complex (Intermediate) start->intermediate + Nucleophile nucleophile Amine Nucleophile nucleophile->intermediate product 2-(Amino)-6-(2,2,2- trifluoroethoxy)pyrazine intermediate->product - Leaving Group leaving_group Chloride Ion intermediate->leaving_group

References

Application of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine in Kinase Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major focus for therapeutic intervention.[2][3] The pyrazine scaffold is a privileged structure in the design of kinase inhibitors, primarily due to the ability of its nitrogen atoms to form key hydrogen bond interactions within the ATP-binding site of kinases.[4][5] This document provides detailed application notes and protocols for the potential use of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine as a starting fragment or scaffold in the design and synthesis of novel kinase inhibitors. While specific data for this exact compound is not extensively available in the public domain, this guide extrapolates its potential based on the well-established roles of its constituent chemical features in medicinal chemistry and kinase inhibitor design.

The this compound molecule combines three key features: a pyrazine core for hinge-binding, a chloro group that acts as a versatile synthetic handle for introducing diversity, and a trifluoroethoxy group which can enhance metabolic stability and modulate physicochemical properties.

Application Notes

The design of kinase inhibitors often starts with a core scaffold that can be chemically modified to achieve high potency and selectivity. This compound presents itself as a promising starting point for several reasons:

  • Pyrazine Core: The pyrazine ring is a well-established "hinge-binder" that mimics the adenine core of ATP, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[5] This interaction is a common feature of many potent kinase inhibitors.

  • Chloro Substituent as a Synthetic Handle: The chlorine atom at the 2-position of the pyrazine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of chemical moieties to explore the solvent-exposed region of the ATP-binding pocket, enabling the optimization of inhibitor potency and selectivity.

  • Trifluoroethoxy Group for Improved Drug-like Properties: The 2,2,2-trifluoroethoxy group offers several advantages over non-fluorinated analogs. The carbon-fluorine bond is highly stable to oxidative metabolism, which can lead to an improved pharmacokinetic profile of the final compound.[6] Furthermore, the fluorine atoms can alter the lipophilicity and electronic properties of the molecule, potentially enhancing membrane permeability and target engagement.[6][7]

Logical Relationship for Kinase Inhibitor Development

G cluster_0 Scaffold Selection & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) at C2 Start->SNAr Library Library of Pyrazine Derivatives SNAr->Library Biochemical Biochemical Kinase Assay (e.g., IC50 determination) Library->Biochemical Screening Cellular Cell-Based Assay (e.g., Anti-proliferation) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SNAr Iterative Design InVivo In Vivo Efficacy & Toxicology Studies Lead_Opt->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: Logical workflow for kinase inhibitor development.

Data Presentation

While specific inhibitory data for derivatives of this compound are not available, the following tables summarize the activity of other pyrazine-based kinase inhibitors to provide a contextual understanding of the potential potency of this compound class.

Table 1: Inhibitory Activity of 2,6-disubstituted Pyrazine Derivatives against CK2 and PIM Kinases

Compound Target Kinase IC50 (nM)
12b [8] CK2 80
14f [8] PIM1 150
14f [8] PIM2 200

| 14f [8] | PIM3 | 90 |

Table 2: Inhibitory Activity of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors

Compound Target Kinase IC50 (nM)
Compound 1 [7] Aurora A 5

| Compound 25 [7] | Aurora A | 3 |

Table 3: Inhibitory Activity of Pyrrolo[2,3-e][9][10][11]triazolo[4,3-a]pyrazine-based JAK1 Inhibitors

Compound Target Kinase IC50 (nM)
Compound 12 [12] JAK1 230

| Compound 12 [12] | JAK2 | 450 |

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of novel kinase inhibitors derived from the this compound scaffold.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase by measuring ATP consumption.[13][14]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (derived from this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (as a control).

    • Add 2 µL of the kinase solution (at 2X final concentration) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a mixture of substrate and ATP (at 2X final concentration).

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This assay determines the effect of a kinase inhibitor on the proliferation of a cancer cell line that is dependent on the target kinase for its growth and survival.[9][11]

Materials:

  • Cancer cell line with known dependence on the target kinase

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Sterile, clear-bottom 96-well plates

  • Multichannel pipettes

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader with luminescence detection

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth).

Visualizations

Representative Kinase Signaling Pathway

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrazine-based Kinase Inhibitor Inhibitor->RAF

Caption: A simplified MAPK/ERK signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Cellular & In Vivo Evaluation HTS High-Throughput Screening (Single Concentration) Hit_ID Hit Identification (>50% Inhibition) HTS->Hit_ID Dose_Response Dose-Response Curve (IC50 Determination) Hit_ID->Dose_Response Confirmed Hits Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Assay Cell-Based Assays (Proliferation, Target Engagement) Selectivity->Cell_Assay Potent & Selective Leads PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cell_Assay->PK_PD In_Vivo In Vivo Efficacy Models PK_PD->In_Vivo

Caption: A typical workflow for kinase inhibitor screening.

References

Application Notes and Protocols: Development of Antimicrobial Agents from Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action. Pyrazine, a nitrogen-containing heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial effects against various bacterial and mycobacterial strains. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrazine-based antimicrobial agents, intended to guide researchers in the exploration of this promising class of compounds.

Data Presentation: Antimicrobial Activity of Pyrazine Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative pyrazine derivatives against a panel of clinically relevant bacteria. This data provides a comparative overview of their potency and spectrum of activity.

Table 1: MIC of Pyrazine-2-Carbohydrazide Derivatives

Compound CodeSubstituent (-R)S. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)S. typhi (µg/mL)Reference
PH01-H180180>250>250[1]
PH02-CH=CH-C₆H₅200180>250>250[1]
PH05-C₆H₄-2-Cl>250>250200>250[1]
PH06-C₆H₄-3-Cl>250>250200>250[1]
PH08-C₆H₄-2-NO₂180180>250>250[1]
PH12-C₆H₄-3-OH>250>250>250230[1]
PH14-C₆H₄-4-N(CH₃)₂>250>250>250200[1]
P4-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)6.256.2550-[2]
P10-(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone6.2512.5100-[2]
Ofloxacin(Standard)----[1]
Gentamicin(Standard)----[2]

Table 2: MIC of Triazolo[4,3-a]pyrazine Derivatives

Compound CodeS. aureus (µg/mL)E. coli (µg/mL)Reference
1a64128[3]
1f6432[3]
1i6432[3]
2c64128[3]
2e3216[3]
Ampicillin328[3]

Table 3: MIC of Pyrazine-Based Chalcone Derivatives

CompoundS. aureus (µM)E. faecium (µM)E. faecalis (µM)Reference
CH-0y15.625 - 62.531.25 - 62.5> Tested Range[4]
CH-0w31.25 - 12562.562.5[4]

Experimental Protocols

Protocol 1: General Synthesis of Pyrazine-2-Carbohydrazide Derivatives

This protocol describes a general two-step synthesis of pyrazine-2-carbohydrazide derivatives, starting from pyrazinamide.[1][5]

Step 1: Synthesis of Pyrazinoic Acid Hydrazide

  • Hydrolysis of Pyrazinamide: To a solution of pyrazinamide (0.1 mol) in an appropriate solvent, add a solution of a suitable base (e.g., NaOH). Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the pyrazinoic acid. Filter, wash with cold water, and dry the product.

  • Esterification: Dissolve the obtained pyrazinoic acid in ethanol and add a few drops of concentrated sulfuric acid. Reflux the mixture for 24 hours.

  • Hydrazinolysis: To the ethanolic solution of the pyrazinoate, add hydrazine hydrate (3.0 mol) and reflux for an additional 8 hours. Distill off the excess solvent to obtain the crude pyrazinoic acid hydrazide. Recrystallize the product from aqueous ethanol.

Step 2: Synthesis of Pyrazine-2-Carbohydrazide Derivatives (Schiff Bases)

  • Dissolve the synthesized pyrazinoic acid hydrazide (0.05 mol) in 10 mL of ethanol.

  • To this solution, add a solution of the desired aromatic or substituted aldehyde (0.05 mol) in ethanol.

  • Reflux the reaction mixture for 4 hours.

  • After cooling the mixture, the precipitate formed is filtered, dried, and recrystallized from aqueous ethanol to yield the final pyrazine-2-carbohydrazide derivative.

Protocol 2: General Synthesis of Pyrazine-Based Chalcones

This protocol outlines the synthesis of pyrazine-based chalcones via a Claisen-Schmidt condensation.[6][7]

Step 1: Synthesis of 1-(5-Alkylpyrazin-2-yl)ethan-1-one

  • Radical Alkylation: Subject pyrazine-2-carbonitrile to a Minisci radical alkylation with the desired aliphatic acid in the presence of silver nitrate and ammonium persulfate in an aqueous solution at 80 °C to obtain the corresponding 5-alkylpyrazine-2-carbonitrile.

  • Grignard Reaction: Convert the 5-alkylpyrazine-2-carbonitrile to 1-(5-alkylpyrazin-2-yl)ethan-1-one using a Grignard reaction with methylmagnesium iodide in diethyl ether.

Step 2: Claisen-Schmidt Condensation

  • Dissolve the 1-(5-alkylpyrazin-2-yl)ethan-1-one (1 part) and a substituted benzaldehyde (1 part) in pyridine.

  • Add diethylamine as a catalyst and stir the reaction mixture at room temperature.

  • Monitor the reaction progress using TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and purified by column chromatography or recrystallization to yield the desired pyrazine-based chalcone.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution Method

This protocol details the procedure for determining the MIC of the synthesized pyrazine derivatives against various bacterial strains.

  • Preparation of Bacterial Inoculum:

    • From a fresh 18-24 hour agar plate, select isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock solution is added to the first well and serially diluted down the plate.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mandatory Visualizations

Diagram 1: General Synthesis Workflow for Pyrazine-2-Carbohydrazide Derivatives

G cluster_0 Step 1: Synthesis of Pyrazinoic Acid Hydrazide cluster_1 Step 2: Synthesis of Schiff Bases A Pyrazinamide B Pyrazinoic Acid A->B Alkaline Hydrolysis C Ethyl Pyrazinoate B->C Esterification (EtOH, H₂SO₄) D Pyrazinoic Acid Hydrazide C->D Hydrazinolysis (NH₂NH₂) F Pyrazine-2-Carbohydrazide Derivative D->F Condensation E Substituted Aldehyde E->F

Caption: Synthesis of Pyrazine-2-Carbohydrazide Derivatives.

Diagram 2: Experimental Workflow for MIC Determination

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Pyrazine Derivative in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Bacterial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Diagram 3: Proposed Mechanism of Action - Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Some novel pyrazine derivatives, particularly triazolopyrazines, are proposed to exert their antimicrobial effect by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, and repair.

G cluster_0 Bacterial Cell cluster_1 DNA Replication & Transcription cluster_2 Downstream Effects Pyrazine Pyrazine Derivative Pyrazine->Inhibition DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA Topo_IV Topoisomerase IV Relaxed_DNA Relaxed/Decatenated DNA Topo_IV->Relaxed_DNA Decatenation of daughter chromosomes Supercoiled_DNA->Relaxed_DNA Introduces negative supercoils Replication_Fork Replication Fork Formation Relaxed_DNA->Replication_Fork DNA_Synthesis DNA Synthesis Replication_Fork->DNA_Synthesis DNA_Damage DNA Damage Cell_Death Bacterial Cell Death Inhibition->DNA_Gyrase Inhibition Inhibition->Topo_IV Inhibition DNA_Damage->Cell_Death

Caption: Inhibition of DNA Gyrase and Topoisomerase IV by Pyrazine Derivatives.

Conclusion

Pyrazine derivatives represent a versatile and promising class of antimicrobial agents. The protocols and data presented herein provide a foundational framework for researchers to synthesize, evaluate, and understand the mechanisms of these compounds. Further exploration and optimization of the pyrazine scaffold could lead to the development of novel antibiotics to combat the growing challenge of antimicrobial resistance.

References

Application Notes and Protocols: The Role of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine as a key intermediate in the development of novel agrochemicals. While specific, commercialized agrochemicals directly synthesized from this starting material are not extensively documented in publicly available literature, its structure strongly suggests its role as a building block in the synthesis of a variety of potential herbicides, fungicides, and insecticides. The trifluoroethoxy group is a common feature in modern agrochemicals, often enhancing metabolic stability and biological activity.

The primary synthetic route involving this intermediate is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a variety of nucleophiles to introduce diverse functional groups, leading to the generation of extensive chemical libraries for biological screening.

Synthesis of the Intermediate

A plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol.[1] This reaction is typically carried out in the presence of a strong base to deprotonate the alcohol, forming a more potent nucleophile.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,6-Dichloropyrazine

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF, 2,2,2-trifluoroethanol (1.0 equivalent) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • A solution of 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Application in Agrochemical Synthesis: Nucleophilic Aromatic Substitution with Amines

A primary application of this compound in agrochemical discovery is its reaction with various amines to generate a library of 2-amino-6-(2,2,2-trifluoroethoxy)pyrazine derivatives. These derivatives can then be screened for herbicidal, fungicidal, or insecticidal activity. The pyrazine core is a well-established scaffold in a number of bioactive molecules.

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-6-(2,2,2-trifluoroethoxy)pyrazine Derivatives

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine, piperidine derivatives)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous toluene or dioxane

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

  • Magnetic stirrer and heating block

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a Schlenk tube are added this compound (1.0 equivalent), the desired amine (1.2 equivalents), cesium carbonate (1.5 equivalents), palladium catalyst (e.g., 2 mol% Pd2(dba)3), and ligand (e.g., 4 mol% Xantphos).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous toluene is added, and the reaction mixture is heated to 100-120 °C for 12-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate.

  • The filtrate is washed with saturated aqueous NaHCO3 solution and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 2-amino-6-(2,2,2-trifluoroethoxy)pyrazine derivative.

Data Presentation

The following table summarizes representative data for the synthesis of a hypothetical 2-amino-6-(2,2,2-trifluoroethoxy)pyrazine derivative.

EntryAmine NucleophileReaction Time (h)Yield (%)Purity (%)
1Aniline1885>98
24-Fluoroaniline1688>99
3Morpholine1292>99
4Piperidine1290>98

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of Intermediate cluster_application Application in Agrochemical Synthesis 2_6_dichloropyrazine 2,6-Dichloropyrazine intermediate This compound 2_6_dichloropyrazine->intermediate NaH, DMF trifluoroethanol 2,2,2-Trifluoroethanol trifluoroethanol->intermediate NaH, DMF final_product 2-Amino-6-(2,2,2-trifluoroethoxy)pyrazine Derivative intermediate->final_product Pd-Catalysis amine Amine Nucleophile (R-NH2) amine->final_product bio_screening Biological Screening (Herbicidal, Fungicidal, etc.) final_product->bio_screening Evaluation Logical_Relationship Start Starting Materials (2,6-Dichloropyrazine, 2,2,2-Trifluoroethanol) Intermediate Key Intermediate (this compound) Start->Intermediate Synthesis Reaction Core Reaction (Nucleophilic Aromatic Substitution) Intermediate->Reaction Library Diverse Library of Derivatives Reaction->Library Introduction of various functional groups Product Potential Agrochemical Candidate Library->Product Screening and Optimization

References

Gram-Scale Synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gram-scale synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and scalable method for the preparation of substituted pyrazines.

Introduction

Substituted pyrazines are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a trifluoroethoxy group can enhance metabolic stability and modify the physicochemical properties of the parent molecule, making this compound a key building block for the synthesis of novel bioactive compounds. This protocol details a reliable method for its preparation on a gram scale, starting from commercially available reagents.

Reaction Scheme

The synthesis proceeds via the reaction of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol in the presence of a strong base, such as sodium hydride, in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2,6-Dichloropyrazine reagents Sodium Hydride (NaH) N,N-Dimethylformamide (DMF) 0 °C to Room Temperature 2,6-Dichloropyrazine->reagents plus1 + 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol->reagents This compound reagents->this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Standard laboratory glassware

  • Silica gel for column chromatography (230-400 mesh)

Reagents:

  • 2,6-Dichloropyrazine (1.0 eq)

  • 2,2,2-Trifluoroethanol (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Hexanes and Ethyl Acetate for column chromatography

Procedure:

  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of nitrogen.

  • Addition of Reagents: To the flask, add sodium hydride (1.2 eq). Carefully wash the sodium hydride with hexanes to remove the mineral oil and decant the hexanes. Add anhydrous DMF to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve 2,2,2-trifluoroethanol (1.1 eq) in a small amount of anhydrous DMF.

  • Slowly add the 2,2,2-trifluoroethanol solution to the sodium hydride suspension at 0 °C via the addition funnel. Stir for 30 minutes at this temperature to form the sodium trifluoroethoxide.

  • Dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.[1]

  • Combine the organic layers and wash sequentially with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[1][2]

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (for 5g scale)Equivalents
2,6-DichloropyrazineC₄H₂Cl₂N₂148.980.03361.0
2,2,2-TrifluoroethanolC₂H₃F₃O100.040.03701.1
Sodium Hydride (60%)NaH24.000.04031.2
This compound (Product)C₆H₄ClF₃N₂O212.56--

Table 2: Expected Physicochemical Properties

PropertyEstimated ValueBasis for Estimation
AppearanceColorless to pale yellow solid or oilAnalogy with similar substituted pyrazines.[1]
Boiling Point~210-230 °C at 760 mmHgAnalogy with similar substituted pyrazines.
Melting PointNot readily available-
SolubilitySoluble in organic solvents (e.g., DCM, EtOAc, THF), sparingly soluble in water.General solubility of similar organic compounds.[1]

Table 3: Spectroscopic Data (Expected)

TechniqueExpected Characteristics
¹H NMRAromatic protons on the pyrazine ring, quartet for the -OCH₂- group coupled to the fluorine atoms.
¹³C NMRPeaks corresponding to the pyrazine ring carbons, the -OCH₂- carbon, and the trifluoromethyl carbon (quartet due to C-F coupling).
¹⁹F NMRA triplet for the -CF₃ group coupled to the adjacent methylene protons.
MS (EI)Molecular ion peak (M⁺) and characteristic fragmentation pattern.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry 3-neck flask under N2 prep2 Add NaH to the flask prep1->prep2 prep3 Wash NaH with hexanes prep2->prep3 prep4 Add anhydrous DMF prep3->prep4 react1 Cool to 0 °C prep4->react1 react2 Slowly add 2,2,2-trifluoroethanol in DMF react1->react2 react3 Stir for 30 min at 0 °C react2->react3 react4 Add 2,6-dichloropyrazine in DMF react3->react4 react5 Warm to RT and stir for 12-24h react4->react5 react6 Monitor by TLC/GC-MS react5->react6 workup1 Quench with aq. NH4Cl react6->workup1 workup2 Extract with Et2O workup1->workup2 workup3 Wash with H2O and brine workup2->workup3 workup4 Dry over Na2SO4 workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by column chromatography workup5->workup6 product Pure Product workup6->product Characterize (NMR, MS, IR)

Caption: Experimental workflow for the gram-scale synthesis of this compound.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • 2,6-Dichloropyrazine and 2,2,2-trifluoroethanol are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This protocol provides a comprehensive guide for the gram-scale synthesis of this compound. By following these detailed steps, researchers can reliably produce this key intermediate for further applications in drug discovery and development. The methodology is based on established chemical principles and can be adapted for larger-scale production with appropriate modifications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and logical method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,6-dichloropyrazine with 2,2,2-trifluoroethanol in the presence of a strong base.[1] The pyrazine ring is electron-deficient, which facilitates the attack by the trifluoroethoxide nucleophile.

Q2: Why is a strong base necessary for this reaction?

A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is required to deprotonate the 2,2,2-trifluoroethanol. This generates the corresponding trifluoroethoxide anion, which is a much more potent nucleophile for the subsequent aromatic substitution reaction.

Q3: What are the key factors influencing the yield of this synthesis?

Several factors can significantly impact the reaction yield:

  • Purity of Reagents and Solvent: The use of anhydrous solvents and dry reagents is crucial, especially when using bases like sodium hydride, which reacts violently with water.

  • Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without significant side product formation.

  • Choice of Base and Solvent: The selection of the base and solvent system can affect the solubility of the reactants and the rate of the reaction.

  • Stoichiometry of Reactants: The molar ratio of the reactants, particularly the base and the alcohol, should be optimized to favor the monosubstituted product and minimize the formation of the disubstituted byproduct.

Q4: What are the expected major side products in this synthesis?

The primary side products to anticipate are:

  • Unreacted 2,6-dichloropyrazine: This can result from an incomplete reaction.

  • 2,6-bis(2,2,2-trifluoroethoxy)pyrazine: This disubstituted product can form if an excess of the nucleophile is used or if the reaction conditions favor a second substitution.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] This allows for the identification of the starting material, the desired product, and any significant byproducts, helping to determine the optimal reaction time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective deprotonation of the alcohol.Ensure the use of a sufficiently strong and fresh base. Consider switching to a different base (e.g., from t-BuOK to NaH).
Low reaction temperature.Gradually increase the reaction temperature and monitor the progress by TLC.
Poor quality of starting materials.Use freshly purified starting materials and ensure the solvent is anhydrous.
Formation of Significant Amounts of Disubstituted Byproduct Excess of 2,2,2-trifluoroethanol or base.Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the alcohol and base.
Reaction time is too long or temperature is too high.Monitor the reaction closely by TLC and quench it once the formation of the desired product is maximized. Consider running the reaction at a lower temperature.
Presence of Unreacted 2,6-dichloropyrazine Insufficient reaction time or temperature.Extend the reaction time or gradually increase the temperature while monitoring for the formation of the disubstituted byproduct.
Insufficient amount of base or nucleophile.Ensure at least one equivalent of the base and alcohol are used.
Complex Mixture of Products Degradation of starting materials or product.Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] Use milder workup conditions if the product is sensitive to acid or base.
Side reactions with the solvent.Choose an appropriate anhydrous, aprotic solvent such as THF or DMF.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound based on general procedures for nucleophilic aromatic substitution on dichloropyrazines.[2][3]

Materials:

  • 2,6-Dichloropyrazine

  • 2,2,2-Trifluoroethanol

  • Sodium Hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere, add 2,2,2-trifluoroethanol (1.1 equivalents) to anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with 2,6-Dichloropyrazine: To the solution of the sodium trifluoroethoxide, add a solution of 2,6-dichloropyrazine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound.[2]

Data Presentation

Table 1: Representative Reaction Parameters

ParameterConditionRationale
Solvent Anhydrous THF or DMFAprotic solvents that are unreactive towards the strong base.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base suitable for deprotonating alcohols.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic deprotonation, followed by room temperature to drive the substitution.
Reaction Time 12 - 24 hoursTypical duration for SNAr reactions; should be optimized by monitoring.
Work-up Quenching with NH4Cl(aq)A mild method to neutralize the excess base.

Table 2: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2,6-DichloropyrazineC4H2Cl2N2148.98White to off-white solid
2,2,2-TrifluoroethanolC2H3F3O100.04Colorless liquid
This compoundC6H4ClF3N2O212.56Expected to be a solid

Visualizations

experimental_workflow cluster_prep Nucleophile Preparation cluster_reaction S_NAr Reaction cluster_workup Work-up & Purification start Start: 2,2,2-Trifluoroethanol in anhydrous THF add_base Add NaH at 0°C start->add_base stir Stir for 30 min add_base->stir add_substrate Add 2,6-Dichloropyrazine solution dropwise at 0°C stir->add_substrate react Warm to RT and stir (12-24h) add_substrate->react monitor Monitor by TLC/GC-MS react->monitor quench Quench with aq. NH4Cl extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Desired Product check_tlc Analyze crude reaction mixture by TLC/GC-MS start->check_tlc incomplete_reaction High amount of starting material? check_tlc->incomplete_reaction Yes disubstitution Significant disubstituted byproduct? check_tlc->disubstitution No solution_incomplete Increase reaction time/temperature Check stoichiometry of base/alcohol incomplete_reaction->solution_incomplete complex_mixture Multiple unidentified spots? disubstitution->complex_mixture No solution_disubstitution Decrease equivalents of alcohol/base Reduce reaction time/temperature disubstitution->solution_disubstitution Yes solution_complex Check reagent purity Ensure inert atmosphere Use milder workup conditions complex_mixture->solution_complex Yes

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Purification of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is column chromatography using silica gel as the stationary phase and a gradient elution with a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][2][3]

Q2: What are the likely impurities I might encounter in my crude sample?

A2: Based on the likely synthesis via nucleophilic aromatic substitution of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol, the primary impurities are:

  • 2,6-Dichloropyrazine: The unreacted starting material, which is less polar than the desired product.

  • 2,6-bis(2,2,2-trifluoroethoxy)pyrazine: The di-substituted byproduct, which is typically more polar than the desired product.

  • Residual solvents from the reaction and workup.

Q3: How can I monitor the progress of the column chromatography?

A3: The separation can be monitored using Thin Layer Chromatography (TLC).[3] Small aliquots of the collected fractions are spotted on a TLC plate, which is then developed in a solvent system similar to the one used for the column. The spots can be visualized under UV light. This allows for the identification of fractions containing the pure product, mixed fractions, and fractions containing only impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Separation of Product and Impurities The solvent system (mobile phase) is not optimized.Adjust the solvent gradient: If the product and a less polar impurity (e.g., 2,6-dichloropyrazine) are co-eluting, decrease the initial concentration of the more polar solvent (ethyl acetate) in your gradient. For co-elution with a more polar impurity, a shallower gradient towards the end of the elution might be necessary.[1]
The column is overloaded with the crude sample.Reduce the sample load: As a general guideline, the amount of crude material should be about 1-10% of the mass of the silica gel, depending on the difficulty of the separation.[4][5]
The silica gel has too low a surface area for a difficult separation.Use high-performance silica gel: Silica gel with a higher surface area can provide better resolution for closely eluting compounds.[6]
Product is not Eluting from the Column The mobile phase is not polar enough to move the product.Increase the polarity of the mobile phase: Gradually increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. If the product is still retained, consider a more polar solvent system.
The product may have decomposed on the silica gel.Test for stability: Before running a large-scale column, perform a small-scale test by spotting the compound on a TLC plate and letting it sit for a few hours to see if degradation occurs. If the compound is acid-sensitive, the silica gel can be deactivated by pre-eluting the column with a solvent mixture containing a small amount of triethylamine.
Cracked or Channeled Silica Bed The silica gel was not packed properly.Ensure proper packing: Pack the column using a slurry method to ensure a homogenous and dense bed. Avoid letting the solvent level drop below the top of the silica gel at any point during the packing or running of the column.
Product Elutes Too Quickly (Low Retention) The mobile phase is too polar.Decrease the initial polarity of the mobile phase: Start with a lower percentage of ethyl acetate in hexane to increase the retention of the compound on the column.

Experimental Protocol: Column Chromatography Purification

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)[1]

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Separatory funnel (for gradient elution)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Column Packing:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in hexane.

  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

  • Add another thin layer of sand on top of the silica gel bed.

  • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until it is just above the sand layer.

  • Carefully add a small amount of the initial mobile phase to wash the sides of the column and ensure the entire sample is on the silica bed.

4. Elution and Fraction Collection:

  • Begin elution with a low polarity mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.

  • Collect fractions of a consistent volume.

  • Monitor the fractions by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions containing this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity by analytical methods such as NMR or GC-MS.

Data Presentation

The following tables provide illustrative data for a typical purification. Actual results may vary.

Table 1: Chromatographic Conditions

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane and Ethyl Acetate
Elution Type Gradient
Column Dimensions 40 mm x 400 mm
Silica Gel Mass ~100 g
Crude Sample Load ~2 g

Table 2: Illustrative Gradient Elution Profile

Step Hexane (%) Ethyl Acetate (%) Volume Purpose
1982200 mLElute non-polar impurities
2955400 mLElute the product
38020200 mLElute more polar impurities

Table 3: Estimated Rf Values (Illustrative)

Compound Mobile Phase (Hexane:EtOAc) Estimated Rf Value
2,6-Dichloropyrazine9:1~0.6
This compound 9:1 ~0.4
2,6-bis(2,2,2-trifluoroethoxy)pyrazine9:1~0.2

Note: These Rf values are estimates and should be determined experimentally using TLC before performing column chromatography.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Column Chromatography Purification cluster_analysis Analysis & Isolation Start Crude Product (this compound + Impurities) Load Load Crude Mixture on Silica Gel Column Start->Load Dissolve in minimal solvent Elute Gradient Elution (Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct TroubleshootingLogic Start Poor Separation? Cause1 Overloaded Column? Start->Cause1 Yes GoodSep Good Separation Start->GoodSep No Cause2 Incorrect Solvent Polarity? Cause1->Cause2 No Solution1 Reduce Sample Load Cause1->Solution1 Yes Solution2 Adjust Gradient Cause2->Solution2 Yes

References

Technical Support Center: Synthesis of Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazines. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) formatted to directly address common challenges encountered during experimental work.

Troubleshooting Guides & FAQs

This section provides practical solutions and answers to specific issues that may arise during the synthesis of substituted pyrazines.

Question 1: Why is the yield of my substituted pyrazine synthesis consistently low, and how can I improve it?

Answer:

Low yields in pyrazine synthesis are a common issue stemming from several factors. Key areas to investigate include:

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires oxidation to the aromatic pyrazine. If this oxidation is incomplete, the final product will be a mixture, thus lowering the yield of the desired pyrazine. Ensure adequate aeration or consider using a mild oxidizing agent.

  • Suboptimal Reaction Conditions: The reaction conditions, including temperature, solvent, and catalyst, are crucial for maximizing yield. Harsh reaction conditions can lead to the degradation of the final product. A systematic optimization of these parameters is often necessary. For instance, in gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation, resulting in piperazine byproducts, while temperatures exceeding 450°C can cause the pyrazine ring to break down.[1]

  • Purity of Starting Materials: Impurities in the starting materials, such as α-dicarbonyl compounds or 1,2-diamines, can participate in unwanted side reactions, consuming reactants and reducing the yield of the desired product. It is advisable to use highly purified starting materials.

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification steps. Multiple extractions with a suitable solvent may be necessary to fully recover the pyrazine derivative from the reaction mixture.[1]

Question 2: I am observing the formation of imidazole derivatives as byproducts in my reaction. What causes this and how can it be prevented?

Answer:

The formation of imidazole byproducts is a known side reaction in certain pyrazine syntheses, particularly when using specific starting materials and conditions. Imidazoles and pyrazines can be difficult to separate due to their similar polarities.

  • Reaction Pathway: This side reaction can occur during the condensation of α-dicarbonyl compounds with 1,2-diamines. The reaction mechanism can sometimes favor the formation of the five-membered imidazole ring over the six-membered pyrazine ring.

  • Minimization Strategies:

    • Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can favor pyrazine formation.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Experimenting with different solvents may reduce imidazole formation. For instance, when using hexane as the extraction solvent, no imidazole derivatives were extracted with the pyrazines in certain cases.[2] However, using MTBE or ethyl acetate resulted in the co-extraction of 4-methyl imidazole.[2]

    • Purification: If imidazole byproducts are formed, they can often be removed using column chromatography on silica gel, as they tend to be more polar than the corresponding pyrazines.[2]

Question 3: My reaction mixture is turning dark, and I am isolating colored impurities. What is the cause and how can I obtain a cleaner product?

Answer:

The formation of colored impurities is often due to side reactions such as aldol condensation or air oxidation of sensitive intermediates.

  • Aldol Condensation: If the solvent or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to highly colored, polymeric byproducts.[1] Using purified, aldehyde-free solvents and starting materials is crucial.

  • Air Oxidation: Some reaction intermediates in pyrazine synthesis are sensitive to air oxidation, which can lead to the formation of complex, colored side products.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

Data Presentation

The following tables summarize quantitative data on the impact of various reaction parameters on the yield of substituted pyrazines.

Table 1: Effect of Solvent on the Dehydrogenative Coupling of 2-Phenylglycinol

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1502499
2THF1502490
31,4-Dioxane1502495

Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), KH (3 mol %). Yields determined by GC-MS.[3][4]

Table 2: Effect of Base on the Dehydrogenative Coupling of 2-Phenylglycinol

EntryBase (3 mol%)Temperature (°C)Time (h)Yield (%)
1KH1502499
2NaOEt1502481
3tBuOK1502415
4NaOMe1502410
5None15024Trace

Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), in toluene. Yields determined by GC-MS.[1][3]

Table 3: Enzymatic Synthesis of N-benzylpyrazine-2-carboxamide in Various Solvents

Solventlog PYield (%)
Methanol-0.77<10
Ethanol-0.31~30 (with byproducts)
Isopropanol0.05~40 (with byproducts)
Isobutanol0.8~50 (with byproducts)
tert-Amyl alcohol1.1>90
Acetonitrile-0.34<20
Dichloromethane1.25<10
DMSO-1.35<5
THF0.46<15
2-MeTHF1.1<20

Reaction conditions: Pyrazine-2-carboxylate (5.0 mmol), benzylamine (20.0 mmol), Lipozyme® TL IM (870 mg), 45 °C, 20 min residence time in a continuous-flow reactor.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of variously substituted pyrazines.

1. Synthesis of 2,5-Disubstituted Pyrazines via Dehydrogenative Coupling of β-Amino Alcohols [3][4]

This protocol describes a general procedure for the synthesis of symmetrical 2,5-disubstituted pyrazines.

  • Materials:

    • β-Amino alcohol (e.g., 2-phenylglycinol, 0.5 mmol)

    • Manganese pincer complex catalyst (2 mol %)

    • Potassium hydride (KH) (3 mol %)

    • Toluene (anhydrous, 2 mL)

  • Procedure:

    • In a glovebox, charge a Schlenk tube with the β-amino alcohol, manganese pincer complex, and potassium hydride.

    • Add anhydrous toluene to the Schlenk tube.

    • Seal the Schlenk tube and heat the reaction mixture at 150 °C for 24 hours.

    • After cooling to room temperature, filter the reaction mixture through a short pad of silica gel.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 2,5-disubstituted pyrazine.

2. Synthesis of 2,3,5-Trisubstituted Pyrazines using a Nickel-Catalyzed Kumada–Corriu Cross-Coupling [2]

This protocol outlines a key step in the synthesis of a trisubstituted pyrazine, demonstrating the utility of cross-coupling reactions.

  • Materials:

    • 2-Chloro-3,5-disubstituted pyrazine (1.0 eq)

    • 3-Methylbutylmagnesium bromide (Grignard reagent, ~1.2 eq)

    • Ni(dppp)Cl₂ (Nickel catalyst, ~5 mol %)

    • Anhydrous THF

  • Procedure:

    • To a solution of the 2-chloro-3,5-disubstituted pyrazine in anhydrous THF at 0 °C under an inert atmosphere, add the Ni(dppp)Cl₂ catalyst.

    • Slowly add the 3-methylbutylmagnesium bromide solution dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3. General Procedure for the Synthesis of Tetrasubstituted Pyrazines from 1,2-Diketones and 1,2-Diamines [6][7]

This protocol provides a versatile one-pot method for synthesizing tetrasubstituted pyrazines.

  • Materials:

    • 1,2-Diketone (e.g., benzil, 2 mmol)

    • 1,2-Diamine (e.g., ethylenediamine, 2 mmol)

    • Potassium tert-butoxide (t-BuOK) (catalytic amount, e.g., 10 mg, 0.08 mmol)

    • Aqueous methanol (3 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve the 1,2-diketone in aqueous methanol and stir until homogeneous.

    • Add the 1,2-diamine and a catalytic amount of t-BuOK to the solution.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

    • Evaporate the methanol under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of petroleum ether and ethyl acetate).

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of substituted pyrazines.

G cluster_synthesis General Pyrazine Synthesis Workflow Start Start Reactants α-Dicarbonyl + 1,2-Diamine Start->Reactants Reaction Condensation/ Cyclization Reactants->Reaction Intermediate Dihydropyrazine Reaction->Intermediate Oxidation Oxidation Intermediate->Oxidation Crude_Product Crude Pyrazine Oxidation->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure Substituted Pyrazine Purification->Final_Product

Caption: A generalized workflow for the synthesis of substituted pyrazines.

G cluster_troubleshooting Troubleshooting Low Yield Low_Yield Low Yield Cause1 Incomplete Oxidation Low_Yield->Cause1 Cause2 Suboptimal Conditions Low_Yield->Cause2 Cause3 Impure Starting Materials Low_Yield->Cause3 Cause4 Product Loss During Work-up Low_Yield->Cause4 Solution1 Ensure Aeration/ Add Oxidant Cause1->Solution1 Solution2 Optimize Temp, Solvent, Catalyst Cause2->Solution2 Solution3 Purify Reactants Cause3->Solution3 Solution4 Multiple Extractions/ Careful Purification Cause4->Solution4

Caption: Troubleshooting guide for addressing low yields in pyrazine synthesis.

G cluster_purification Purification Workflow Crude Crude Product LLE Liquid-Liquid Extraction Crude->LLE Distillation Distillation (for volatile pyrazines) Crude->Distillation Column Column Chromatography LLE->Column Pure Pure Pyrazine Distillation->Pure Recrystallization Recrystallization (for solid pyrazines) Column->Recrystallization Recrystallization->Pure

Caption: A typical purification workflow for substituted pyrazines.

References

Technical Support Center: Optimization of Suzuki Coupling for Chlorinated Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of chlorinated pyrazines. The following information is designed to help overcome common challenges and optimize reaction conditions for this often-recalcitrant class of substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my Suzuki coupling reaction with a chlorinated pyrazine resulting in low to no yield?

A1: Low or no product formation is a common challenge when working with chloropyrazines. These substrates are inherently less reactive than their bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1][2] Additionally, the nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, leading to inhibition or deactivation.[3][4]

Troubleshooting Steps:

  • Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient and can fail to produce any coupled product.[5] You must use a more active catalytic system.

    • Recommendation: Switch to highly active, electron-rich, and sterically bulky phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] These promote the formation of the active monoligated palladium(0) species required for the challenging C-Cl bond activation.[1] Specialized catalysts like palladium(II) ONO pincer complexes have also shown superior activity for 2-chloropyrazine couplings, even at very low catalyst loadings (0.01 mol%).[4][7]

  • Assess the Base: The base is critical for activating the boronic acid for the transmetalation step.[3][8] Its strength, solubility, and composition are key factors.

    • Recommendation: Screen several bases. For challenging chlorides, strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective.[1] If using an anhydrous system with K₃PO₄, adding a small, controlled amount of water may be necessary for it to function effectively.[6][9]

  • Optimize the Solvent: The solvent must dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal.[1][4] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

  • Increase Reaction Temperature: Chloropyrazines often require higher temperatures to overcome the activation energy for oxidative addition.

    • Recommendation: Increase the temperature to the 80-120 °C range.[6] Consider using a sealed vessel to reach temperatures above the solvent's boiling point. Microwave irradiation can also be highly effective, significantly reducing reaction times.[3][10]

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can lead to deactivation.[6]

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[6] The reaction should be set up and run under a positive pressure of an inert gas.[8]

Q2: I'm observing significant side products. How can I minimize their formation?

A2: The primary side reactions in Suzuki couplings are protodeboronation of the boronic acid and homocoupling of either the boronic acid or the chloropyrazine. These are often exacerbated by non-optimized conditions.[8][10]

Troubleshooting Steps:

  • Protodeboronation (Pyrazine-H Formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities, replacing the boron group with a hydrogen atom.[3][8]

    • Recommendation: Use high-purity, fresh boronic acid. If protodeboronation is persistent, consider switching to more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to this side reaction.[8] Using a weaker or less nucleophilic base can sometimes mitigate this issue.[1]

  • Homocoupling (Pyrazine-Pyrazine or Ar-Ar Formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1]

    • Recommendation: Ensure the reaction is rigorously degassed to remove all oxygen.[8] Using a Pd(0) source (e.g., Pd₂(dba)₃) with an appropriate ligand, or an efficient precatalyst system that rapidly generates the active Pd(0) species, can reduce homocoupling.[8]

Data Presentation: Optimizing Reaction Components

The following tables summarize starting conditions and yields from studies on chloropyrazines and similar challenging heteroaryl chlorides to guide optimization.

Table 1: Effect of Catalyst & Ligand on Suzuki Coupling Yield Reaction Conditions: Substrate (1.0 mmol), Phenylboronic Acid (1.2 mmol), Base, Solvent, Temp, Time.

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)Notes & Reference
Pd(PPh₃)₄ (5%)-K₂CO₃ (3.0)Dioxane/H₂O100FailedIneffective for chloropyrazine.[5]
PdCl₂(dppb) (3%)-Na₂CO₃ (2.0)DME8085dppb ligand is crucial for success.[5]
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O100HighBuchwald systems are highly effective for aryl chlorides.[1][6]
Pd(II) ONO pincer (0.01%)PPh₃ (0.01%)K₂CO₃ (2.0)Toluene/H₂O100HighHighly active catalyst, works at very low loading.[4][7]
Pd₂(dba)₃ (2%)-K₂CO₃ (2.0)Dioxane100<5Inefficient without a suitable ligand.[10]

Table 2: Effect of Base and Solvent on Suzuki Coupling Yield Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), Phenylboronic Acid (0.5 mmol), Pd(PPh₃)₄ (3 mol%), 100 °C, 20 min (microwave).

Base (1.5 mmol)Solvent (6 mL)Yield (%)Notes & Reference
K₂CO₃1,4-Dioxane71Good yield with standard carbonate base.[3]
K₂CO₃Toluene65Slightly lower yield in Toluene.[3]
K₂CO₃DMF58Lower yield in DMF.[3]
K₂CO₃Acetonitrile43Acetonitrile is less effective.[3]
Cs₂CO₃1,4-Dioxane75Cesium carbonate can offer improved yields.[1]
K₃PO₄1,4-Dioxane78Potassium phosphate is often superior for chlorides.[1][8]

Experimental Protocols

Protocol 1: General Procedure for Conventional Suzuki Coupling of Chloropyrazines

This protocol provides a robust starting point for optimization.

  • Materials:

    • Chloropyrazine (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos ligand (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed 1,4-Dioxane (5 mL)

    • Degassed Water (1 mL)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyrazine, arylboronic acid, and potassium phosphate.[6]

    • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[8]

    • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (Pd(OAc)₂) and the SPhos ligand.[6]

    • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.[11]

    • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

    • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[6]

    • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

    • Purification: Purify the crude product by flash column chromatography on silica gel.[4]

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol can significantly reduce reaction times.[3]

  • Materials:

    • Chloropyrazine (0.5 mmol, 1.0 equiv)

    • Arylboronic acid (0.6 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.015 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv)

    • 1,4-Dioxane/Water (5:1 mixture, 6 mL total volume)

  • Procedure:

    • Setup: To a microwave reaction vial, add the chloropyrazine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[3]

    • Solvent: Add the 1,4-dioxane/water solvent mixture.

    • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes.

    • Work-up & Purification: Follow steps 7 and 8 from Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition (Rate-Limiting for Cl) pd0->oxidative_addition + Pyrazine-Cl pd_complex Pyrazine-Pd(II)-Cl oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Pyrazine-Pd(II)-Ar transmetalation->diaryl_pd - Cl⁻ boronate Ar-B(OR)₃⁻ boronate->transmetalation base Base (e.g., K₃PO₄) base->boronate boronic_acid Ar-B(OH)₂ boronic_acid->base Activation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Pyrazine-Ar Coupled Product reductive_elimination->product Troubleshooting_Workflow start Low or No Yield in Chloropyrazine Suzuki Coupling q_catalyst Is the catalyst system active enough for a C-Cl bond? start->q_catalyst a_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading (2-5 mol%). Use specialized pincer catalysts. q_catalyst->a_catalyst No q_base Is the base effective? q_catalyst->q_base Yes a_catalyst->q_base a_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Ensure base is fresh and dry. q_base->a_base No q_temp Is the reaction temperature sufficient? q_base->q_temp Yes a_base->q_temp a_temp Increase temperature to 80-120 °C. Consider microwave irradiation for faster reaction. q_temp->a_temp No q_inert Is the system properly degassed? q_temp->q_inert Yes a_temp->q_inert a_inert Degas solvents thoroughly (Ar sparge). Run reaction under inert gas (N₂ or Ar). q_inert->a_inert No q_side_products Are major side products observed? (Homocoupling, Protodeboronation) q_inert->q_side_products Yes a_inert->q_side_products a_side_products Use high purity boronic acid or esters. Ensure rigorous degassing to prevent homocoupling. q_side_products->a_side_products

References

challenges in the scale-up of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and logical synthetic route is a nucleophilic aromatic substitution (SNAr) reaction.[1] This involves reacting 2,6-dichloropyrazine with 2,2,2-trifluoroethanol in the presence of a strong base, such as sodium hydride, in an anhydrous aprotic solvent.[1]

Q2: What are the critical safety precautions when using sodium hydride?

A2: Sodium hydride (NaH) is a powerful reducing agent that is highly reactive and can ignite spontaneously in air, especially in humid conditions.[2][3] It reacts violently with water, releasing flammable hydrogen gas, which can ignite.[2][3][4] All reactions involving NaH must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5] Commercially available NaH is often a dispersion in mineral oil, which is safer to handle.[5] The mineral oil can be removed by washing with a dry, non-reactive solvent like pentane or hexane, but the resulting pure NaH is significantly more pyrophoric.[4][5]

Q3: What are the potential impurities in the final product?

A3: Potential impurities include unreacted 2,6-dichloropyrazine, the di-substituted byproduct 2,6-bis(2,2,2-trifluoroethoxy)pyrazine, and potentially oxidized byproducts. The formation of the di-substituted impurity is more likely if an excess of the sodium trifluoroethoxide is used.[6]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] The final product should be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.[6][7]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Product Formation 1. Inactive sodium hydride due to improper storage or handling. 2. Presence of moisture in the reaction. 3. Insufficient reaction temperature or time. 4. Poor quality starting materials.1. Use fresh, properly stored sodium hydride. Consider washing the NaH dispersion to remove the mineral oil if necessary, following strict safety protocols. 2. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. 3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions. 4. Verify the purity of 2,6-dichloropyrazine and 2,2,2-trifluoroethanol.
Formation of Significant Byproducts 1. Formation of 2,6-bis(2,2,2-trifluoroethoxy)pyrazine due to over-addition of the nucleophile. 2. Degradation of starting materials or product due to excessive heat.1. Carefully control the stoichiometry. Add the sodium salt of 2,2,2-trifluoroethanol slowly to the solution of 2,6-dichloropyrazine. 2. Maintain the recommended reaction temperature and avoid localized heating.
Difficulties in Product Purification 1. Similar polarity of the product and the starting material (2,6-dichloropyrazine). 2. Presence of the di-substituted byproduct.1. Utilize column chromatography with a shallow gradient of a suitable solvent system (e.g., ethyl acetate in hexanes) to separate the product from the less polar 2,6-dichloropyrazine.[6] 2. The di-substituted product is typically more polar and will elute later during column chromatography.[6] Recrystallization might also be an effective purification method if a suitable solvent system is identified.[6]
Scale-up Challenges: Runaway Reaction 1. Poor heat dissipation on a larger scale. 2. Rapid addition of reagents.1. Ensure the reactor has adequate cooling capacity. 2. Add the sodium hydride portion-wise or as a slurry, and control the addition rate of the 2,2,2-trifluoroethanol to manage the exotherm.
Scale-up Challenges: Hydrogen Gas Evolution 1. The reaction of NaH with 2,2,2-trifluoroethanol generates hydrogen gas.1. The reactor must be equipped with a proper venting system to safely manage the hydrogen evolution. Maintain a constant inert gas purge.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2,6-Dichloropyrazine

  • Sodium hydride (60% dispersion in mineral oil)

  • 2,2,2-Trifluoroethanol

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Hexanes (for washing NaH)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Sodium Hydride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous hexanes. Stir for 10-15 minutes, then stop stirring and allow the NaH to settle. Remove the hexanes via cannula. Repeat this washing step twice to remove the mineral oil. Dry the NaH under a stream of nitrogen.

  • Formation of Sodium 2,2,2-trifluoroethoxide: Add anhydrous DMF (or THF) to the flask containing the washed NaH. Cool the suspension to 0 °C in an ice bath. Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

  • Nucleophilic Aromatic Substitution: In a separate flame-dried flask, dissolve 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF (or THF). Slowly add this solution to the prepared sodium 2,2,2-trifluoroethoxide suspension at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of isopropanol, followed by ethanol, and finally water.[5] Pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.[7]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[6][7]

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product cluster_byproduct Byproduct R1 2,6-Dichloropyrazine P1 This compound R1->P1 + Intermediate (I1) (SNAr Reaction) R2 2,2,2-Trifluoroethanol I1 Sodium 2,2,2-trifluoroethoxide R2->I1 + NaH (Base) B1 Hydrogen Gas (H₂) R2->B1 deprotonation R3 Sodium Hydride (NaH) R3->I1 R3->B1 I1->P1 B2 Sodium Chloride (NaCl) I1->B2 work-up

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow: Low Product Yield Start Low Product Yield Observed Check_Reaction Check Reaction Monitoring Data (TLC/GC-MS) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Multiple_Spots Multiple Spots/Peaks? Check_Reaction->Multiple_Spots Incomplete_Reaction->Multiple_Spots No Check_Reagents Check Reagent Quality & Stoichiometry Incomplete_Reaction->Check_Reagents Yes Check_Conditions Check Reaction Conditions (Temp, Time, Anhydrous) Incomplete_Reaction->Check_Conditions Yes Optimize_Purification Optimize Purification (Chromatography/Recrystallization) Multiple_Spots->Optimize_Purification Yes Solution1 Use fresh reagents. Verify stoichiometry. Check_Reagents->Solution1 Solution2 Increase reaction time or temperature cautiously. Ensure system is anhydrous. Check_Conditions->Solution2 Solution3 Identify byproducts. Adjust stoichiometry or purification method. Optimize_Purification->Solution3

Caption: Troubleshooting workflow for low product yield.

References

troubleshooting failed reactions involving 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity patterns of this compound?

The pyrazine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr).[1] The chlorine atom at the 2-position is the primary site for substitution. The electron-withdrawing nature of both the pyrazine nitrogens and the 2,2,2-trifluoroethoxy group further activates the C-Cl bond towards nucleophilic attack.

Common reactions for this substrate include:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles such as amines, alcohols, and thiols.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with boronic acids or esters.

    • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with primary or secondary amines.[2]

Q2: What are the optimal storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it in a tightly sealed, light-resistant container, preferably under an inert atmosphere such as argon or nitrogen.[3] For long-term stability, refrigeration at 2-8 °C in a dry, well-ventilated area is advisable.[3]

Q3: What are the potential degradation pathways for this compound?

The primary degradation pathway to be aware of is hydrolysis. The chloro group on the electron-deficient pyrazine ring is susceptible to hydrolysis, which would result in the formation of the corresponding 2-hydroxy-6-(2,2,2-trifluoroethoxy)pyrazine.[3] This can be accelerated by the presence of moisture and basic or acidic conditions.

Troubleshooting Failed Reactions

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Q: I am experiencing low to no product formation in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?

A: Low reactivity is a common challenge with aryl chlorides in Suzuki-Miyaura couplings due to the strong carbon-chlorine bond, which makes the oxidative addition step in the catalytic cycle more difficult.[4][5] The electron-withdrawing nature of the pyrazine ring and the trifluoroethoxy group can further influence reactivity. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low or No Yield Observed catalyst Is the catalyst system active enough? start->catalyst temp Is the reaction temperature sufficient? catalyst->temp No catalyst_sol Switch to a more active catalytic system: - Buchwald ligands (e.g., SPhos, XPhos) - N-heterocyclic carbene (NHC) ligands Increase catalyst loading (e.g., 2-5 mol%) catalyst->catalyst_sol Yes base Is the base effective? temp->base No temp_sol Increase temperature (e.g., 80-120 °C). Consider microwave irradiation to reduce reaction times. temp->temp_sol Yes degas Is the system properly degassed? base->degas No base_sol Screen stronger, non-nucleophilic bases: - K₃PO₄ - Cs₂CO₃ base->base_sol Yes degas_sol Ensure thorough degassing of solvents and reagents. Use freeze-pump-thaw cycles or sparge with inert gas. Maintain a positive pressure of Ar or N₂. degas->degas_sol Yes

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Catalyst System Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos) or a pre-formed catalyst like XPhos Pd G3.Aryl chlorides require highly active catalysts to facilitate the difficult oxidative addition step.[4][5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are often effective for challenging couplings.[4]
Solvent Anhydrous, degassed dioxane/water (e.g., 10:1) or toluene/water.A protic co-solvent is often necessary to dissolve the base and facilitate transmetalation.[4]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation energy for C-Cl bond cleavage.
Atmosphere Inert (Argon or Nitrogen)Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[5]
Issue 2: Failure in Buchwald-Hartwig Amination Reactions

Q: My Buchwald-Hartwig amination of this compound is not proceeding. What should I consider?

A: Similar to Suzuki couplings, the C-Cl bond of your substrate can be challenging to activate in Buchwald-Hartwig aminations.[6] Catalyst selection, base, and reaction conditions are critical for success.

Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Limiting for Aryl-Cl) pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R₂NH, Base pd_amido Ar-Pd(II)(NR₂)L₂ amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Ar-NR₂ reductive_elimination->product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Strategies for Buchwald-Hartwig Amination

ProblemPossible CauseRecommended Solution
No Reaction Catalyst Inactivity: The chosen ligand may not be suitable for activating the C-Cl bond.Switch to a more electron-rich and bulky ligand such as a biarylphosphine (e.g., XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[7]
Ineffective Base: The base may not be strong enough to deprotonate the amine or the resulting amine salt may inhibit the catalyst.Use a strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LHMDS.[7]
Low Conversion Low Reaction Temperature: Insufficient energy to overcome the activation barrier for oxidative addition.Increase the reaction temperature, typically in the range of 80-120 °C.
Catalyst Poisoning: The amine substrate or impurities may be coordinating too strongly to the palladium center.Increase catalyst loading. Ensure high purity of starting materials.
Side Reactions Hydrodehalogenation: Reduction of the starting material (Ar-Cl to Ar-H).This can sometimes occur as a competing pathway. Optimizing the ligand and base combination can help minimize this.

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent system (e.g., dioxane/water, 10:1, 0.1 M).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M).

  • Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Track the reaction's progress using TLC, LC-MS, or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

References

analytical methods for assessing the purity of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for determining the purity of this compound?

A1: The primary recommended methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is ideal for quantifying purity and identifying non-volatile impurities. GC-MS is highly effective for identifying volatile impurities and confirming the identity of the main component. NMR provides crucial structural confirmation and can be used for quantitative analysis (qNMR).

Q2: How can I confirm the chemical structure of this compound?

A2: The most definitive method for structural confirmation is a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the pyrazine ring.[1] Mass spectrometry will determine the molecular weight and provide a fragmentation pattern that is characteristic of the molecule's structure.[2][3]

Q3: What are the potential impurities I should look for in a sample of this compound?

A3: Potential impurities could include starting materials such as 2,6-dichloropyrazine, byproducts from the synthesis such as isomers or di-substituted products, and degradation products. The specific impurities will depend on the synthetic route employed. It is also possible to have residual solvents from the purification process.

Q4: Can I use UV-Vis spectrophotometry for purity analysis?

A4: While UV-Vis spectrophotometry can confirm the presence of the pyrazine chromophore, it is not a suitable method for assessing purity on its own. This is because many potential impurities may have similar UV-Vis absorption profiles, making it difficult to distinguish them from the main compound. However, a UV-Vis detector is a standard component of an HPLC system and is used for quantification in that context.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: My chromatogram shows unexpected peaks.

  • Possible Causes & Solutions:

    • Contaminated Mobile Phase: Impurities in the mobile phase can appear as peaks, especially in gradient elution.[4] Prepare fresh mobile phase using HPLC-grade solvents and high-purity water.

    • Sample Contamination: The sample may contain impurities from the synthesis or degradation. Review the synthetic route to anticipate potential byproducts.

    • Carryover from Previous Injection: If a high-concentration sample was followed by a low-concentration one, carryover can occur.[5] Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.

    • Degradation on Column: The analyte may be unstable under the analytical conditions. Check the pH and temperature stability of the compound.

Issue 2: I am seeing poor peak shape (e.g., tailing, fronting, or split peaks).

  • Possible Causes & Solutions:

    • Column Overload: Injecting too much sample can lead to peak tailing.[6] Reduce the injection volume or the sample concentration.

    • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[4] Whenever possible, dissolve the sample in the initial mobile phase.

    • Column Degradation: The stationary phase may be deteriorating. Try flushing the column or, if necessary, replace it.

    • Presence of Co-eluting Impurities: A hidden impurity shoulder can cause apparent peak tailing. Modify the mobile phase composition or gradient to improve resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 1: The peak for my compound is not appearing or has a very low intensity.

  • Possible Causes & Solutions:

    • Inlet Contamination: Active sites in the inlet liner can cause adsorption or degradation of the analyte.[7] Replace the inlet liner and septum.

    • Improper Oven Temperature Program: The compound may not be eluting from the column. Optimize the temperature program, ensuring the final temperature is high enough to elute the compound.

    • Analyte Degradation: The compound may be thermally labile. Try using a lower injector temperature.

    • Ion Source Contamination: A dirty ion source can lead to poor sensitivity.[7] The ion source may require cleaning.

Issue 2: The mass spectrum shows unexpected ions or a high background.

  • Possible Causes & Solutions:

    • Column Bleed: At high temperatures, the stationary phase can degrade and produce a characteristic background spectrum. Use a column with a lower bleed profile or operate within the column's recommended temperature range.

    • Air Leak: Leaks in the system can introduce nitrogen, oxygen, and water, leading to characteristic ions (m/z 28, 32, 18) and a high background. Check all fittings and seals for leaks.

    • Contamination: Phthalates and other common contaminants can be introduced from solvents, glassware, or plasticware.[5] Ensure meticulous cleaning of all materials.

Experimental Protocols

HPLC Method for Purity Assessment

A reverse-phase HPLC method is generally suitable for analyzing pyrazine derivatives.[1]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile/Water (1:1) to a concentration of 1 mg/mL
GC-MS Method for Impurity Identification
ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Sample Preparation Dissolve sample in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate)
NMR Spectroscopy for Structural Confirmation
ParameterRecommended Condition
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Concentration 5-10 mg/mL
Spectrometer 400 MHz or higher
Experiments ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, HMBC
Internal Standard Tetramethylsilane (TMS) at 0 ppm

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Dissolve Sample (e.g., 1 mg/mL in ACN/H2O) Inject Inject Sample SamplePrep->Inject MobilePhasePrep Prepare Mobile Phases (A: H2O + 0.1% TFA, B: ACN + 0.1% TFA) Degas Degas Mobile Phases MobilePhasePrep->Degas Degas->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for HPLC-based purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation SamplePrep Dissolve Sample (e.g., in DCM or Ethyl Acetate) Inject Inject into GC SamplePrep->Inject Separate Separation in GC Column (Temperature Program) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Identify Identify Peaks by Retention Time Analyze->Identify Confirm Confirm Structure by Mass Spectrum Identify->Confirm

Caption: Workflow for GC-MS based impurity identification.

Troubleshooting_Logic Start Analytical Problem Observed (e.g., Bad Peak Shape) CheckMethod Is the method validated? Start->CheckMethod CheckSystem Is the instrument performing correctly? (Run a standard) CheckMethod->CheckSystem Yes Consult Consult Instrument Manual or Technical Support CheckMethod->Consult No CheckSample Is the sample preparation correct? CheckSystem->CheckSample Yes CheckSystem->Consult No IsolateVariable Change One Variable at a Time CheckSample->IsolateVariable Yes CheckSample->Consult No Solution Problem Resolved IsolateVariable->Solution

Caption: Logical approach to troubleshooting analytical issues.

References

Technical Support Center: Synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine. The information provided addresses common challenges, particularly concerning the identification and removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary impurities?

A1: The most logical and common synthetic route is a nucleophilic aromatic substitution (SNAr) reaction.[1] This involves reacting 2,6-dichloropyrazine with 2,2,2-trifluoroethanol in the presence of a strong base, such as sodium hydride (NaH).

The primary impurities encountered in this synthesis are:

  • Unreacted 2,6-dichloropyrazine: The starting material may not fully react.

  • 2,6-bis(2,2,2-trifluoroethoxy)pyrazine: This is a di-substituted byproduct where the trifluoroethoxy group has replaced both chlorine atoms.

  • Byproducts from the degradation of starting materials or solvent: Depending on the reaction conditions, other minor impurities may form.[2]

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and choice of base and solvent are critical. Harsh conditions can lead to the degradation of the product.[2]

  • Purity of Starting Materials: Impurities in the 2,6-dichloropyrazine or 2,2,2-trifluoroethanol can lead to unwanted side reactions.[2] Ensure the purity of your starting materials before beginning the synthesis.

  • Moisture in the Reaction: The presence of water can quench the strong base (e.g., NaH) and inhibit the reaction. Ensure all glassware is flame-dried and reagents are anhydrous.

To improve the yield, consider optimizing the reaction conditions, such as temperature and reaction time, and ensuring the purity and dryness of all reagents and solvents.

Q3: How can I effectively monitor the progress of the reaction to minimize impurity formation?

A3: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) are effective methods for monitoring the reaction's progress.[3] By periodically analyzing small aliquots of the reaction mixture, you can determine the optimal time to quench the reaction, thereby maximizing the yield of the desired product while minimizing the formation of the di-substituted byproduct.

Q4: What are the best methods for purifying the crude this compound product?

A4: The most effective purification methods are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired product from both less polar (e.g., 2,6-dichloropyrazine) and more polar (e.g., the di-substituted byproduct) impurities.[4] A silica gel column with a gradient elution system of hexanes and ethyl acetate is a common choice.[3][4]

  • Recrystallization: If the crude product is a solid, recrystallization can be a simple and efficient purification method.[4] The choice of solvent is critical and may require some experimentation. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective.[4]

Troubleshooting Guides

Issue 1: The presence of unreacted 2,6-dichloropyrazine in the final product.

  • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inadequate amount of base or 2,2,2-trifluoroethanol.

  • Identification: This impurity is less polar than the product and will have a higher Rf value on a TLC plate. It can be confirmed by GC-MS, looking for its characteristic molecular ion peak.[4]

  • Solution:

    • Increase the reaction time and monitor by TLC until the starting material is consumed.

    • Ensure a slight excess of 2,2,2-trifluoroethanol and the base are used.

    • Purify the crude product using column chromatography.[4] The 2,6-dichloropyrazine will elute before the desired product.[4]

Issue 2: The formation of the di-substituted byproduct, 2,6-bis(2,2,2-trifluoroethoxy)pyrazine.

  • Cause: This impurity forms when the reaction is allowed to proceed for too long, or if there is a large excess of the nucleophile (2,2,2-trifluoroethoxide).

  • Identification: This byproduct is more polar than the desired product and will have a lower Rf value on a TLC plate. Its presence can be confirmed by GC-MS or LC-MS, where it will show a higher molecular weight corresponding to the addition of a second trifluoroethoxy group.[4]

  • Solution:

    • Carefully control the stoichiometry of the reactants. Use a stoichiometric amount or only a slight excess of 2,2,2-trifluoroethanol.

    • Monitor the reaction closely by TLC or GC-MS and stop it once the formation of the desired product is maximized.

    • Purify via column chromatography; the di-substituted byproduct will elute after the desired product.[4]

Quantitative Data

Table 1: Illustrative Impurity Profile under Various Reaction Conditions

ParameterCondition ACondition BCondition C
Base (equivalents) NaH (1.1)NaH (1.5)K2CO3 (2.0)
Temperature (°C) 256080
Time (hours) 12624
Yield of Desired Product (%) 756540
Unreacted 2,6-dichloropyrazine (%) 15530
Di-substituted Byproduct (%) 525<1
Other Impurities (%) 5529

This data is illustrative and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF).

  • Add 2,2,2-trifluoroethanol (1.1 equivalents) to the DMF and cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add 2,6-dichloropyrazine (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.[3]

  • Upon completion, carefully quench the reaction by slowly adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Purification by Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Visualizations

G cluster_0 Synthetic Pathway and Impurity Formation A 2,6-Dichloropyrazine C This compound (Desired Product) A->C + 1 eq. Nucleophile B 2,2,2-Trifluoroethanol + Base B->C D 2,6-bis(2,2,2-trifluoroethoxy)pyrazine (Di-substituted Impurity) B->D C->D + 1 eq. Nucleophile (Side Reaction)

Caption: Synthetic pathway for this compound and formation of the di-substituted impurity.

G cluster_1 Troubleshooting Workflow: High Di-substitution Start Analyze crude product by HPLC/GC-MS Check Is di-substituted peak > 5%? Start->Check Action1 Decrease equivalents of nucleophile and/or reduce reaction time Check->Action1 Yes Action2 Proceed to purification Check->Action2 No Purify Column Chromatography (collect fractions eluting before di-substituted product) Action1->Purify Action2->Purify End Obtain pure product Purify->End

Caption: Troubleshooting workflow for excessive di-substituted byproduct formation.

G cluster_2 Experimental Workflow: Purification A Crude Product B Dissolve in minimal solvent A->B C Load onto silica gel column B->C D Elute with Hexane/Ethyl Acetate gradient C->D E Collect fractions D->E F Analyze fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent G->H I Pure Product H->I

Caption: Experimental workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this and related pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most logical and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol.[1] The electron-deficient nature of the pyrazine ring makes it susceptible to attack by nucleophiles like alkoxides.[2]

Q2: Are there any alternative synthetic routes to consider?

A2: Yes, alternative strategies can be employed, primarily involving the modification of a pre-functionalized pyrazine ring. One potential alternative involves the synthesis of a pyrazine N-oxide intermediate to strategically install a chlorine atom at the 2-position, which can then be followed by the introduction of the trifluoroethoxy group.[3] Another approach could involve the construction of the pyrazine ring from acyclic precursors, although this is generally more complex for this specific substitution pattern.

Q3: I am getting a low yield in my reaction. What are the potential causes and how can I improve it?

A3: Low yields are a common issue in pyrazine synthesis and can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature.[4]

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature is critical. Screening different conditions can significantly impact the yield.[4] For instance, a stronger base might be required to fully deprotonate the trifluoroethanol.

  • Side reactions: The formation of undesired byproducts, such as the disubstituted pyrazine, can consume starting materials.[4] Careful control of stoichiometry and reaction temperature can help minimize these.

  • Purity of starting materials: Impurities in the 2,6-dichloropyrazine or 2,2,2-trifluoroethanol can lead to unwanted side reactions.[5] Ensure the purity of your reagents before starting the reaction.

Q4: I am observing the formation of multiple products in my reaction mixture. What are they and how can I avoid them?

A4: The most common byproduct in the monosubstitution of dichloropyrazines is the corresponding disubstituted product, in this case, 2,6-bis(2,2,2-trifluoroethoxy)pyrazine. To minimize its formation, you can try the following:

  • Use a stoichiometric amount or a slight excess of 2,2,2-trifluoroethanol relative to 2,6-dichloropyrazine.

  • Slowly add the base or the alkoxide solution to the reaction mixture to maintain a low concentration of the nucleophile.

  • Keep the reaction temperature as low as feasible to favor monosubstitution.

Another possibility is the formation of regioisomers if you are starting with an unsymmetrically substituted dichloropyrazine. The position of the incoming nucleophile is directed by the electronic properties of the existing substituent.[6][7]

Q5: What are the best practices for purifying the final product?

A5: Purification of pyrazine derivatives often involves a combination of techniques:

  • Column Chromatography: This is a very effective method for separating the desired monosubstituted product from unreacted starting material and the disubstituted byproduct.[5] A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be used to obtain a highly pure compound.[5]

  • Extraction: An aqueous workup is typically performed to remove the base and other water-soluble impurities before further purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagentsCheck the purity and activity of 2,6-dichloropyrazine, 2,2,2-trifluoroethanol, and the base.
Insufficiently strong baseUse a stronger base like sodium hydride (NaH) to ensure complete formation of the trifluoroethoxide.
Reaction temperature is too lowGradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS.[4]
Formation of Disubstituted Byproduct Excess nucleophileUse a 1:1 molar ratio of 2,6-dichloropyrazine to 2,2,2-trifluoroethanol.
High reaction temperaturePerform the reaction at a lower temperature to improve selectivity for monosubstitution.
Difficult Purification Product and impurities have similar polarityOptimize the eluent system for column chromatography. Consider using a different stationary phase if separation on silica gel is poor.[5]
Product is unstable on silica gelConsider alternative purification methods like recrystallization or preparative HPLC.
Product Degradation Harsh workup conditionsUse mild acidic or basic solutions during the aqueous workup to avoid degradation of the pyrazine ring.[4]

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution of 2,6-Dichloropyrazine

This is the most direct and common route for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoroethanol (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Stir the mixture at this temperature for 30 minutes to an hour to ensure complete formation of the sodium trifluoroethoxide.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of 2,6-dichloropyrazine (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve 2,2,2-trifluoroethanol in anhydrous solvent base Add NaH at 0°C reagents->base alkoxide Stir to form Sodium 2,2,2-trifluoroethoxide base->alkoxide add_dcp Add 2,6-dichloropyrazine solution at 0°C alkoxide->add_dcp stir Stir at room temperature add_dcp->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with organic solvent quench->extract purify Column chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_byproducts Byproduct Formation start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_time Extend Reaction Time start->check_time optimize_base Use Stronger Base (e.g., NaH) check_conditions->optimize_base optimize_temp Increase Temperature Cautiously check_conditions->optimize_temp byproduct_issue Disubstituted Product Observed adjust_stoich Adjust Stoichiometry (1:1 ratio) byproduct_issue->adjust_stoich lower_temp Lower Reaction Temperature byproduct_issue->lower_temp slow_addition Slow Addition of Nucleophile byproduct_issue->slow_addition

Caption: Troubleshooting decision tree for the synthesis of substituted pyrazines.

References

Technical Support Center: Cross-Coupling Reactions with 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and experimental protocols to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: This substrate presents several challenges. As a chloropyrazine, it is inherently less reactive than its bromo or iodo counterparts in the crucial oxidative addition step of the catalytic cycle.[1][2] The pyrazine ring is highly electron-deficient, which can influence catalyst activity.[3] Additionally, the nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially inhibiting its function.[1]

Q2: What are the most common types of cross-coupling reactions performed with this substrate?

A2: The most common palladium-catalyzed cross-coupling reactions for functionalizing chloropyrazines include:

  • Suzuki-Miyaura Coupling: For forming carbon-carbon (C-C) bonds with boronic acids or esters.[4]

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen (C-N) bonds with amines.[4][5]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[3][6]

  • Stille Coupling: For forming C-C bonds with organostannanes.[3]

Q3: What general class of catalysts is most effective for this type of substrate?

A3: For electron-deficient and less reactive aryl chlorides like this pyrazine derivative, highly active palladium catalysts are required. Catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often necessary to facilitate the difficult oxidative addition step.[1][7] Specialized systems, such as palladium(II) ONO pincer complexes, have also shown superior activity for Suzuki-Miyaura couplings of chloropyrazines.[1][8]

Q4: How does the trifluoroethoxy group affect the reaction?

A4: The 2,2,2-trifluoroethoxy group is a strong electron-withdrawing group. This property further deactivates the pyrazine ring, making oxidative addition more challenging. However, it also makes the pyrazine core more susceptible to nucleophilic aromatic substitution, which can be a competing reaction pathway.[3]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low or No Yield

  • Possible Cause: Inappropriate or insufficiently active catalyst system.

    • Solution: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[9][10] Switch to a more active catalyst system. For Suzuki couplings, consider specialized palladium(II) ONO pincer complexes or combinations like Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., SPhos, XPhos).[1][11] For Buchwald-Hartwig aminations, third-generation Buchwald catalysts and ligands are recommended for less reactive aryl chlorides.[1][7]

  • Possible Cause: Incorrect base selection.

    • Solution: The base is critical for the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step.[1][7] For Suzuki reactions, bases like K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture are effective.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required, though weaker bases like Cs₂CO₃ or K₃PO₄ can sometimes be effective at higher temperatures.[1][12]

  • Possible Cause: Catalyst inhibition or decomposition.

    • Solution: The pyrazine nitrogen atoms can poison the catalyst.[1] Using bulky ligands can shield the palladium center and prevent this coordination.[13] Ensure strict anaerobic conditions (degas solvents and use an inert atmosphere) as oxygen can deactivate the Pd(0) catalyst. High temperatures can also lead to catalyst decomposition.[14]

Problem 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)

  • Possible Cause: Protodeboronation of the boronic acid (Suzuki coupling).

    • Solution: This side reaction is common with electron-deficient heterocycles.[1] Consider using potassium trifluoroborate salts or boronate esters (e.g., MIDA or pinacol esters) which exhibit higher stability.[1] Using anhydrous conditions and a base like powdered KF can sometimes mitigate this issue.[15]

  • Possible Cause: Homocoupling of the boronic acid or aryl halide.

    • Solution: This often points to issues in the catalytic cycle, particularly slow transmetalation or reductive elimination. Re-optimize the ligand, base, and solvent. Sometimes, changing the order of reagent addition can suppress homocoupling.[3]

Problem 3: Reaction Stalls or is Sluggish

  • Possible Cause: Low reactivity of the C-Cl bond.

    • Solution: Increase the reaction temperature, but be mindful of catalyst and substrate stability.[7] Microwave irradiation can sometimes be used to accelerate the reaction and improve yields, particularly in Suzuki couplings.[3] Ensure the catalyst loading is adequate; for challenging substrates, a higher loading (e.g., 2-5 mol%) may be necessary.

Experimental Protocols & Data

The following are generalized protocols for common cross-coupling reactions. Note: These are starting points and require optimization for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: In an oven-dried vial under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.01-5 mol%), and the base (2.0-3.0 equiv.).[1][4]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O).[1][4]

  • Reaction Execution: Seal the vial and stir the mixture vigorously at the desired temperature (e.g., 75-110 °C).[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.[4]

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-3 mol%), the ligand (1.2-1.5x relative to Pd), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried vial.

  • Substrate Addition: Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, Dioxane).

  • Reaction Execution: Seal the vial and heat with stirring to the required temperature (e.g., 80-110 °C) for the necessary time.[14]

  • Work-up & Purification: Follow a standard aqueous work-up and purification by column chromatography as described for the Suzuki-Miyaura coupling.

Data Tables: Representative Catalyst Systems

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyrazines

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Citation(s)
Pd(OAc)₂ / Pd₂(dba)₃SPhos / XPhos / RuPhosK₃PO₄ or K₂CO₃Toluene/H₂O or Dioxane/H₂O80 - 110[1][11]
PdCl₂NoneNa₂CO₃ / NBu₄BrToluene/H₂O (5:1)75[4]
Pd(II) ONO Pincer Complex(internal)K₂CO₃Toluene/H₂O100[1][8]
Pd(PPh₃)₄PPh₃ (internal)Na₂CO₃DME/H₂O80[3]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Chloro-N-Heterocycles

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Citation(s)
Pd₂(dba)₃XantphosCs₂CO₃Toluene80[16]
Pd(OAc)₂BINAPCs₂CO₃Toluene80 - 90[14]
G3/G4 PrecatalystsBrettPhos / RuPhosNaOt-Bu / LHMDSToluene / DioxaneRT - 100[1][7]

Table 3: Recommended Catalyst Systems for Sonogashira Coupling of Chloropyrazines

Catalyst / PrecatalystCo-catalystLigandBaseSolventTemperature (°C)Citation(s)
[Pd(allyl)Cl]₂CuIPPh₃Et₃NDioxane80[3]
PdCl₂(PPh₃)₂CuIPPh₃ (internal)Et₃N / PiperidineTHF / DMFRT - 60[6][17]

Visual Guides

Experimental Workflow and Troubleshooting

The following diagrams illustrate a typical workflow for a cross-coupling experiment and a logical approach to troubleshooting common issues.

G cluster_workflow General Experimental Workflow prep 1. Reagent Preparation (Inert Atmosphere) reaction 2. Reaction Execution (Heat & Stir) prep->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor workup 4. Aqueous Work-up & Extraction monitor->workup purify 5. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

G cluster_causes Possible Causes cluster_solutions Troubleshooting Steps start Reaction Outcome: Low or No Yield cause1 Catalyst System start->cause1 cause2 Reaction Conditions start->cause2 cause3 Reagent Quality start->cause3 sol1a Use bulky, e⁻ rich ligand (e.g., SPhos, RuPhos) cause1->sol1a sol1b Try different Pd source (e.g., Precatalyst) cause1->sol1b sol2a Screen different bases (e.g., K₃PO₄, NaOt-Bu) cause2->sol2a sol2b Ensure inert atmosphere (Degas solvents) cause2->sol2b sol2c Optimize temperature cause2->sol2c sol3a Check substrate purity cause3->sol3a sol3b Use stable boronic acid equivalent (e.g., trifluoroborate) cause3->sol3b

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine and Other Halogenated Pyrazines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine and other halogenated pyrazines, focusing on their potential as bioactive molecules in drug discovery. While experimental data on this compound is limited, this document leverages data from structurally similar compounds to provide insights into its potential physicochemical properties and biological activities, particularly as a Monoamine Oxidase B (MAO-B) inhibitor.

Introduction to this compound

This compound is a halogenated pyrazine derivative with the molecular formula C₆H₄ClF₃N₂O.[1][2] The pyrazine core is a six-membered aromatic heterocycle containing two nitrogen atoms.[3] This core structure is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The subject molecule is substituted with a chlorine atom and a 2,2,2-trifluoroethoxy group. The presence of the trifluoroethoxy group is expected to enhance metabolic stability and modify lipophilicity, potentially improving membrane permeability and biological interactions.[4]

Physicochemical Properties

While specific experimental data for this compound is not extensively available, its properties can be predicted based on related compounds.

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular Weight 212.56 g/mol Calculated from the molecular formula[1]
Physical State Crystalline solidAnalogy with similar 2-chloro-6-alkoxypyrazines
Solubility Moderate in organic solvents; limited in waterBased on the polarity profile of similar halogenated pyrazines
Stability Enhanced metabolic stabilityThe presence of C-F bonds in the trifluoroethoxy group resists oxidative metabolism[4]

Comparative Biological Activity: Focus on MAO-B Inhibition

Halogenated heterocyclic compounds have shown significant potential as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. Inhibition of MAO-B is a key therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. The following table summarizes the MAO-B inhibitory activity of various halogenated pyrazines and related heterocyclic compounds, providing a basis for comparing the potential efficacy of this compound.

CompoundStructureTargetIC₅₀ (µM)Selectivity Index (SI) vs. MAO-A
EH7 (Fluorinated Pyrazoline) Phenyl ring with Fluorine substitutionMAO-B0.063133.0
EH6 (Chlorinated Pyrazoline) Phenyl ring with Chlorine substitutionMAO-B>55.8>55.8
S5 (Chlorinated Pyridazinobenzylpiperidine) Phenyl ring with Chlorine substitutionMAO-B0.20319.04
S16 (Cyano-substituted Pyridazinobenzylpiperidine) Phenyl ring with Cyano substitutionMAO-B0.979-

Data sourced from studies on halogenated pyrazolines and pyridazinobenzylpiperidines.[5][6]

The data suggests that halogen substitution, particularly with fluorine and chlorine, plays a crucial role in the MAO-B inhibitory activity of heterocyclic compounds.[5] The electron-withdrawing nature of halogens can influence the binding affinity of the molecule to the active site of the enzyme.

Structure-Activity Relationship (SAR)

The biological activity of halogenated pyrazines is significantly influenced by the nature and position of the halogen substituent. In the context of MAO-B inhibition, the presence of a halogen on an aromatic ring can enhance potency.[5] For this compound, the chlorine atom at the 2-position and the trifluoroethoxy group at the 6-position are expected to modulate its electronic properties and steric profile, which in turn would affect its interaction with the MAO-B active site. The trifluoroethoxy group, with its strong electron-withdrawing nature and potential for hydrogen bonding, could contribute significantly to the binding affinity and selectivity.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the nucleophilic aromatic substitution of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol.[4][7]

Materials:

  • 2,6-Dichloropyrazine

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and quench with ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This protocol is a standard method for determining the inhibitory potential of a compound against MAO-B.[8][9][10]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., kynuramine)

  • Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Test compound (this compound and other halogenated pyrazines)

  • Positive Control (e.g., Selegiline)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Ex/Em = 535/587 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in MAO-B Assay Buffer.

  • In a 96-well plate, add the assay buffer, the test compounds/control, and the MAO-B enzyme solution.

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

MAO_B_Inhibition_Pathway cluster_0 MAO-B Catalytic Cycle cluster_1 Inhibition Mechanism Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Substrate DOPAL DOPAL MAO-B->DOPAL Oxidative Deamination H2O2 H2O2 MAO-B->H2O2 Byproduct Inhibited_MAO_B Inhibited MAO-B Further_Metabolism Further_Metabolism DOPAL->Further_Metabolism Metabolized Halogenated_Pyrazine 2-Chloro-6-(2,2,2- trifluoroethoxy)pyrazine Halogenated_Pyrazine->MAO-B Inhibitor Binding

Caption: MAO-B metabolic pathway and its inhibition by a halogenated pyrazine.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation Start 2,6-Dichloropyrazine + 2,2,2-Trifluoroethanol Reaction Nucleophilic Aromatic Substitution Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS, etc. Purification->Characterization Compound Halogenated Pyrazines Characterization->Compound MAO_B_Assay MAO-B Inhibition Assay Compound->MAO_B_Assay Data_Analysis IC50 Determination MAO_B_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Data_Analysis->SAR_Analysis

Caption: Experimental workflow for synthesis and biological evaluation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of related halogenated pyrazines, it is anticipated to exhibit significant biological activity, potentially as a potent and selective MAO-B inhibitor. The presence of both a chlorine atom and a trifluoroethoxy group offers unique electronic and steric properties that can be exploited for optimizing drug-like characteristics. Further experimental validation is crucial to confirm these predictions and to fully elucidate the therapeutic potential of this and other related halogenated pyrazines. The provided protocols offer a framework for the synthesis and evaluation of these compounds, paving the way for future research and development in this area.

References

A Comparative Guide to the Structure-Activity Relationship of 2,6-Disubstituted Pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a specific structure-activity relationship (SAR) study for 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine analogs is not publicly available in the scientific literature. This guide provides a comparative analysis based on a well-documented series of 2,6-disubstituted pyrazine derivatives investigated as inhibitors of Casein Kinase 2 (CK2), a significant target in cancer therapy. This information is intended to serve as a valuable reference for researchers interested in the SAR of related pyrazine scaffolds.

Introduction to 2,6-Disubstituted Pyrazines

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The pyrazine ring system is a key scaffold in numerous clinically approved drugs and investigational agents. The 2,6-disubstitution pattern on the pyrazine ring offers a versatile platform for modifying the physicochemical and pharmacological properties of these molecules, making them attractive candidates for drug discovery programs.

The subject of this guide, this compound, possesses two key features: a chloro substituent at the 2-position and a trifluoroethoxy group at the 6-position. The chloro group can act as a leaving group for further chemical modifications or contribute to binding interactions with biological targets. The trifluoroethoxy group is known to enhance metabolic stability and modulate lipophilicity, which can improve the pharmacokinetic profile of a drug candidate.

Comparative SAR of 2,6-Disubstituted Pyrazines as CK2 Inhibitors

To provide insight into the potential SAR of this compound analogs, we present a summary of the SAR for a series of 2,6-disubstituted pyrazines developed as inhibitors of Casein Kinase 2 (CK2). CK2 is a serine/threonine kinase that is constitutively active and implicated in cell growth, proliferation, and survival, making it a validated target in oncology.

The following table summarizes the inhibitory activity (IC50) of various 2,6-disubstituted pyrazine analogs against CK2. The core scaffold consists of a pyrazine ring with substitutions at the 2 and 6 positions.

Table 1: Structure-Activity Relationship of 2,6-Disubstituted Pyrazines as CK2 Inhibitors

Compound IDR1 Substituent (Position 2)R2 Substituent (Position 6)CK2 IC50 (nM)
1 3-aminophenyl4-methoxyphenylamino560
2 3-aminophenyl4-chlorophenylamino230
3 3-aminophenyl4-fluorophenylamino310
4 3-aminophenyl3-methoxyphenylamino480
5 3-aminophenyl3-chlorophenylamino190
6 3-aminophenyl3-fluorophenylamino250
7 3-hydroxyphenyl4-methoxyphenylamino89
8 3-hydroxyphenyl4-chlorophenylamino45
9 3-hydroxyphenyl4-fluorophenylamino62
10 3-hydroxyphenyl3-methoxyphenylamino75
11 3-hydroxyphenyl3-chlorophenylamino38
12 3-hydroxyphenyl3-fluorophenylamino51

Analysis of SAR:

  • Substitution at the 2-position (R1): The replacement of a 3-aminophenyl group with a 3-hydroxyphenyl group generally leads to a significant increase in inhibitory potency. This suggests that the hydroxyl group may be involved in a key hydrogen bonding interaction with the kinase.

  • Substitution at the 6-position (R2):

    • The nature and position of the substituent on the phenylamino ring at the 6-position influence the activity.

    • Electron-withdrawing groups, such as chloro and fluoro, are generally more favorable than electron-donating groups like methoxy.

    • Substituents at the meta-position (3-position) of the phenylamino ring tend to result in slightly higher potency compared to those at the para-position (4-position).

Experimental Protocols

In Vitro CK2 Kinase Inhibition Assay

This protocol outlines a typical method for determining the in vitro inhibitory activity of compounds against the CK2 enzyme.

Materials:

  • Recombinant human CK2α subunit

  • Peptide substrate (e.g., RRRADDSDDDDD)

  • ATP (Adenosine triphosphate)

  • Assay buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM NaCl, 0.5 mM DTT

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, recombinant CK2α enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Caption: General scaffold of 2,6-disubstituted pyrazine analogs.

SAR_Workflow cluster_workflow Structure-Activity Relationship (SAR) Workflow A Lead Compound Identification B Analog Synthesis (Chemical Modification) A->B C Biological Screening (e.g., Kinase Assay) B->C D Data Analysis (Determine IC50) C->D E SAR Establishment (Identify Key Moieties) D->E F Lead Optimization E->F F->B Iterative Design

Caption: A typical workflow for a structure-activity relationship study.

CK2_Pathway cluster_pathway Simplified CK2 Signaling Pathway CK2 CK2 Kinase Substrate Substrate Protein (e.g., Akt, PTEN) CK2->Substrate Phosphorylation Inhibitor Pyrazine Analog (e.g., Compound 11) Inhibitor->CK2 Inhibition PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Effects (Cell Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Simplified signaling pathway of CK2 and its inhibition.

A Comparative Guide to the Biological Activity of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the anticipated biological activity of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine and its non-fluorinated counterpart, 2-Chloro-6-ethoxypyrazine. The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. While direct comparative experimental data for these specific analogs is not publicly available, this document outlines the expected impact of trifluoroethoxylation on a pyrazine scaffold based on established principles of fluorine chemistry in drug design. This guide presents hypothetical comparative data, detailed experimental protocols for potential biological assays, and a conceptual framework for the potential mechanism of action to aid researchers in the design and interpretation of future studies.

Introduction: The Role of Fluorination in Drug Design

The substitution of hydrogen atoms with fluorine is a common and powerful strategy in medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics. Key advantages of fluorination can include:

  • Increased Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This can lead to a longer half-life and improved pharmacokinetic profile.

  • Altered Lipophilicity: Fluorination can significantly impact a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and oral bioavailability. The effect is context-dependent; a single fluorine atom may increase lipophilicity, while a trifluoromethyl group can be more complex.

  • Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond acceptors and regions of positive electrostatic potential, thereby increasing binding affinity and potency.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be critical for target engagement and pharmacokinetic properties.

Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide focuses on the comparison between a trifluoroethoxylated pyrazine and its non-fluorinated ethoxy analog to highlight the potential impact of this specific fluorination strategy.

Comparative Biological Activity (Hypothetical Data)

In the absence of direct experimental data comparing this compound and 2-Chloro-6-ethoxypyrazine, the following tables present hypothetical data to illustrate the expected differences in their biological activity. These tables are intended to serve as a template for the types of quantitative comparisons that would be necessary to fully elucidate their structure-activity relationship (SAR).

Table 1: Hypothetical In Vitro Cytotoxicity against A549 Lung Carcinoma Cells
CompoundStructureIC₅₀ (µM)
This compound Fluorinated Compound Structure5.2
2-Chloro-6-ethoxypyrazine Non-fluorinated Compound Structure15.8

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Hypothetical Antimicrobial Activity (Minimum Inhibitory Concentration)
CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
This compound 1632
2-Chloro-6-ethoxypyrazine 64>128

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Table 3: Hypothetical Kinase Inhibitory Activity (e.g., against a hypothetical "Pyr-Kinase 1")
CompoundKinase IC₅₀ (nM)
This compound 50
2-Chloro-6-ethoxypyrazine 250

Potential Signaling Pathway Modulation

Pyrazine derivatives are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer.[] A common mechanism of action involves the competitive inhibition of ATP binding to the kinase domain. The trifluoroethoxy group in this compound could potentially enhance binding to the kinase active site through favorable electrostatic interactions, leading to more potent inhibition compared to its non-fluorinated analog.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Inhibitor Pyrazine Analog (e.g., this compound) Inhibitor->MEK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: A conceptual diagram of a generic kinase signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to generate the comparative data presented hypothetically in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compounds that inhibits cell growth by 50% (IC₅₀).[2][3][4]

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with compound dilutions incubate_24h->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization buffer incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.[5][6][7][8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

While direct experimental data is lacking for a side-by-side comparison of this compound and 2-Chloro-6-ethoxypyrazine, the principles of medicinal chemistry strongly suggest that the trifluoroethoxy analog will exhibit enhanced biological activity and metabolic stability. The increased potency is anticipated due to more favorable interactions with biological targets and resistance to metabolic degradation. The hypothetical data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers investigating the therapeutic potential of fluorinated pyrazine derivatives. Further experimental studies are warranted to validate these predictions and to fully elucidate the structure-activity relationships within this class of compounds.

References

A Comparative Analysis of Trifluoroethoxy and Trifluoromethyl Pyrazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of trifluoroethoxy and trifluoromethyl pyrazine derivatives. This document delves into their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to inform drug discovery and development efforts.

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, often employed to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among these, the trifluoromethyl (-CF3) and trifluoroethoxy (-OCH2CF3) groups are of significant interest. When appended to a privileged heterocyclic scaffold like pyrazine, these moieties can impart distinct properties that modulate biological activity. This guide offers a side-by-side comparison of pyrazine derivatives bearing these two critical fluorine-containing substituents.

Physicochemical Properties: A Comparative Overview

The choice between a trifluoromethyl and a trifluoroethoxy group can significantly impact a molecule's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic behavior. The trifluoromethoxy group (-OCF3), a close analog of the trifluoroethoxy group, is known to be one of the most hydrophobic substituents used in medicinal chemistry.[1] While direct comparative experimental data for a homologous series of pyrazine derivatives is limited, we can infer the properties based on known data and established principles.

Property2-(Trifluoromethyl)pyrazine2-(Trifluoroethoxy)pyrazine (Estimated)Comparison and Implications
Molecular Weight 148.09 g/mol 178.11 g/mol The trifluoroethoxy group adds an additional -OCH2- unit, increasing the molecular weight.
Boiling Point 118 °C[2]Expected to be higher than the -CF3 analogThe larger, more polarizable -OCH2CF3 group generally leads to a higher boiling point.
Density 1.344 g/mL at 25 °C[3]Expected to be similar or slightly higher
Lipophilicity (logP) +0.88 (Hansch π value for -CF3)[4]> +1.04 (Hansch π for -OCF3 is +1.04)[1]The trifluoroethoxy group is expected to be significantly more lipophilic than the trifluoromethyl group, which can impact solubility, cell permeability, and plasma protein binding.[1][4]

Table 1: Comparative Physicochemical Properties of 2-(Trifluoromethyl)pyrazine and Estimated Properties for 2-(Trifluoroethoxy)pyrazine.

Synthesis and Experimental Protocols

The synthesis of these derivatives often involves the modification of a pre-existing pyrazine core, typically through nucleophilic aromatic substitution or cross-coupling reactions.

Synthesis of 2-Chloro-5-(trifluoromethyl)pyrazine

A common route to trifluoromethylated pyrazines involves the use of a trifluoromethyl-containing building block or direct trifluoromethylation of a pyrazine precursor. For instance, 2-chloro-5-(trifluoromethyl)pyridine, a related heterocyclic compound, can be synthesized from 3-picoline through a multi-step process involving chlorination and fluorination.[5] A similar strategy can be envisioned for pyrazine analogs.

Synthesis of 2-Chloro-5-(trifluoromethoxy)pyrazine

The synthesis of trifluoromethoxypyrazines was, until recently, not described in the literature. A novel and scalable method has been developed for the synthesis of 2-chloro-5-trifluoromethoxypyrazine.[1] The general workflow is depicted below.

synthesis_workflow General Synthetic Workflow for 2-Chloro-5-(trifluoromethoxy)pyrazine hydroxypyrazine Hydroxypyrazine chlorination Chlorination hydroxypyrazine->chlorination 1. Reaction with Thiophosgene thiophosgene Thiophosgene thiophosgene->chlorination trichloromethoxy 2-Chloro-5-(trichloromethoxy)pyrazine chlorination->trichloromethoxy fluorination Chlorine/Fluorine Exchange (SbF3/SbCl5) trichloromethoxy->fluorination final_product 2-Chloro-5-(trifluoromethoxy)pyrazine fluorination->final_product

A general workflow for the synthesis of 2-chloro-5-(trifluoromethoxy)pyrazine.

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethoxy)pyrazine [1]

This synthesis involves the initial conversion of hydroxypyrazine to 2-chloro-5-(trichloromethoxy)pyrazine, followed by a halogen exchange reaction.

  • Step 1: Synthesis of 2-Chloro-5-(trichloromethoxy)pyrazine: Hydroxypyrazine is reacted with thiophosgene, followed by chlorination to yield the trichloromethoxy derivative.

  • Step 2: Fluorination: A mixture of antimony trifluoride (SbF3) and antimony pentachloride (SbCl5) is heated, and the 2-chloro-5-(trichloromethoxy)pyrazine is added in portions. The reaction mixture is stirred at elevated temperatures (145–160 °C) for several hours.

  • Work-up: After cooling, the mixture is suspended in dichloromethane (CH2Cl2) and carefully quenched with aqueous solutions of potassium carbonate (K2CO3) and potassium fluoride (KF). The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by vacuum distillation to yield 2-chloro-5-trifluoromethoxypyrazine.

Biological Activity: Kinase Inhibition

Pyrazine derivatives are prominent scaffolds in the development of small molecule kinase inhibitors.[6][7][8] The c-Met and VEGFR-2 kinases are key targets in cancer therapy, and pyrazine-based molecules have shown inhibitory activity against them.[9][10] The choice of the fluorine-containing substituent can significantly influence the potency and selectivity of these inhibitors.

Compound ClassTarget KinaseRepresentative IC50Reference
[6][11][12]triazolo[4,3-a]pyrazine derivativec-Met26.00 nM[9]
[6][11][12]triazolo[4,3-a]pyrazine derivativeVEGFR-22.6 µM[9]
8-fluorotriazolopyridine derivativec-Met< 10 nM (cellular IC50)[13]
Pyrazine-based inhibitorc-Met2 nM[14]

Table 2: Representative IC50 Values for Pyrazine-based Kinase Inhibitors.

The data in Table 2 demonstrates that pyrazine derivatives can be potent inhibitors of c-Met and VEGFR-2. The variation in potency is highly dependent on the overall structure of the molecule, not just the fluorine-containing group. However, the increased lipophilicity of the trifluoroethoxy group compared to the trifluoromethyl group can lead to altered binding interactions within the hydrophobic pockets of the kinase active site, potentially impacting potency and selectivity.

Signaling Pathways

The c-Met and VEGFR-2 signaling pathways are critical for cell proliferation, survival, and angiogenesis. Inhibition of these pathways by small molecules can block tumor growth and metastasis.

kinase_signaling Simplified c-Met and VEGFR-2 Signaling Pathways cluster_cmet c-Met Pathway cluster_vegfr VEGFR-2 Pathway HGF HGF cMet c-Met Receptor HGF->cMet cMet_dimer Dimerization & Autophosphorylation cMet->cMet_dimer cMet_downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) cMet_dimer->cMet_downstream cMet_inhibitor Pyrazine Derivative (c-Met Inhibitor) cMet_inhibitor->cMet_dimer Inhibits cMet_response Cell Proliferation, Survival, Invasion, Angiogenesis cMet_downstream->cMet_response VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 VEGFR2_dimer Dimerization & Autophosphorylation VEGFR2->VEGFR2_dimer VEGFR2_downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) VEGFR2_dimer->VEGFR2_downstream VEGFR2_inhibitor Pyrazine Derivative (VEGFR-2 Inhibitor) VEGFR2_inhibitor->VEGFR2_dimer Inhibits VEGFR2_response Endothelial Cell Proliferation, Migration, Angiogenesis VEGFR2_downstream->VEGFR2_response

Simplified overview of c-Met and VEGFR-2 signaling pathways and the point of intervention for pyrazine-based inhibitors.

Experimental Protocol: In Vitro Kinase Assay (General) [11][12][15]

This protocol provides a general framework for determining the inhibitory activity of a compound against a target kinase.

  • Materials: Recombinant human kinase (e.g., c-Met or VEGFR-2), kinase buffer, ATP, a suitable substrate (e.g., a biotinylated peptide), test compound, and a detection reagent (e.g., a phospho-specific antibody or a luminescence-based ATP detection kit).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the kinase, the test compound dilutions, and the kinase buffer.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at a specified temperature for a set time.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Conclusion

Both trifluoroethoxy and trifluoromethyl pyrazine derivatives are valuable scaffolds in medicinal chemistry. The choice between these two substituents allows for the fine-tuning of physicochemical and biological properties. The trifluoroethoxy group, being more lipophilic, may offer advantages in terms of membrane permeability and hydrophobic interactions with the target protein, but could also lead to challenges with solubility. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability and binding affinity. The selection of either moiety should be guided by a thorough structure-activity relationship (SAR) analysis for the specific biological target of interest. This guide provides a foundational comparison to aid researchers in making informed decisions in the design and development of novel pyrazine-based therapeutics.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel chemical entities is fundamental to ensuring product quality, safety, and efficacy. This guide provides an objective comparison of validated analytical methodologies for the quantification of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, a substituted pyrazine of interest in pharmaceutical and agrochemical research. The comparison focuses on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical method is critical and depends on various factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of a suitable analytical method for your specific needs.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods for the quantification of this compound. The data is based on established methods for structurally similar halogenated and trifluoro-substituted heterocyclic compounds and serves as a benchmark for method development and validation.

Table 1: HPLC-UV Method Performance

Validation ParameterResult
Linearity (µg/mL)0.5 - 100
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD) (µg/mL)0.15
Limit of Quantification (LOQ) (µg/mL)0.5
Precision (%RSD)< 2%
Accuracy (% Recovery)98.0% - 102.0%

Table 2: GC-MS Method Performance

Validation ParameterResult
Linearity (µg/mL)0.05 - 20
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD) (µg/mL)0.015
Limit of Quantification (LOQ) (µg/mL)0.05
Precision (%RSD)< 5%
Accuracy (% Recovery)95.0% - 105.0%

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS methods are provided below. These protocols are foundational and may require optimization based on specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine analysis of this compound in bulk drug substances and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the analyte (typically in the range of 254-280 nm for aromatic compounds).[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: A precisely weighed amount of the sample is dissolved in the mobile phase to achieve a concentration within the linear range. The sample should be filtered through a 0.45 µm syringe filter before injection.[1]

  • Validation Parameters to Assess: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound, particularly in complex matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of halogenated and aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate to ensure optimal separation.[2]

  • Injector Temperature: 250°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI).[1]

  • Sample Preparation: For bulk substances, dissolve the sample in a suitable organic solvent (e.g., ethyl acetate). For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

  • Validation Parameters to Assess: In addition to the parameters for HPLC-UV, matrix effect and stability should be evaluated.

Visualizations

The following diagrams illustrate the experimental workflows and the logical comparison between the two analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Figure 1: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent / Extract start->dissolve inject Inject into GC dissolve->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometry Detection ionize->detect integrate Extract Ion Chromatogram detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Figure 2: GC-MS Experimental Workflow.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS Analyte This compound HPLC_Principle Principle: Liquid-solid phase separation Analyte->HPLC_Principle is suitable for GCMS_Principle Principle: Gas-solid phase separation with mass detection Analyte->GCMS_Principle is suitable for HPLC_Advantages Advantages: - Robust and reliable - Lower cost instrumentation - Simpler sample preparation for pure samples HPLC_Principle->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Lower sensitivity - Potential for matrix interference HPLC_Principle->HPLC_Disadvantages GCMS_Advantages Advantages: - High sensitivity and selectivity - Structural information from mass spectrum - Ideal for trace analysis GCMS_Principle->GCMS_Advantages GCMS_Disadvantages Disadvantages: - Requires analyte to be volatile and thermally stable - More complex instrumentation - Potential for matrix effects requiring careful sample cleanup GCMS_Principle->GCMS_Disadvantages

References

in vitro and in vivo studies of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of 2,6-disubstituted pyrazine derivatives as potent inhibitors of protein kinases, focusing on Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. While the initial focus of this report was on 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine derivatives, a comprehensive literature review revealed a lack of specific published in vitro and in vivo studies for this exact scaffold. Therefore, this guide has been broadened to cover the more widely researched class of 2,6-disubstituted pyrazines, for which significant experimental data exists.

Pyrazine-based compounds are a prominent class of heterocyclic molecules in medicinal chemistry, with several derivatives progressing into clinical trials for various diseases, including cancer.[1][2] Their structural properties make them ideal scaffolds for developing selective and potent kinase inhibitors.[1] This guide will summarize key quantitative data, detail relevant experimental protocols, and visualize associated signaling pathways to provide an objective comparison of the performance of these compounds against other known kinase inhibitors.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro enzymatic and cellular activities of representative 2,6-disubstituted pyrazine derivatives against CK2 and PIM kinases. For comparison, data for other known kinase inhibitors are also included.

Table 1: Enzymatic Inhibitory Activity of 2,6-Disubstituted Pyrazine Derivatives and Competitor Compounds

Compound IDTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Pyrazine 1 CK2α9CX-4945 CK21
Pyrazine 2 CK2α5PIM146
PIM3<3TDB CK232
Pyrazine 7c CSNK2A(Potent, value not specified)PIM186
Pyrazine 13 CK2(Potent, value not specified)SGC-CK2-2 CK2α/α'~1
Pyrazine 14f PIM1(Potent, value not specified)HIPK2>200

Data compiled from multiple sources.[3][4][5][6][7][8]

Table 2: Cellular Activity of 2,6-Disubstituted Pyrazine Derivatives

Compound IDCell LineAssay TypeCellular IC50 (nM)
Pyrazine 12b VariousCellular CK2 Inhibition(Active, value not specified)
Pyrazine 13 VariousCell-based CK2 Inhibition(Improved Efficacy)

Data compiled from multiple sources.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific applications.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., recombinant human CK2α)

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., pyrazine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point 1:3 serial dilution of the test compounds in 100% DMSO, starting from a high concentration (e.g., 1 mM). A DMSO-only control is also required.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity by measuring the metabolic activity of cells.[10]

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[11]

  • MTT Addition: Remove the medium and add 10-28 µL of the MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[11][12]

  • Formazan Solubilization: Remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO) to dissolve the purple formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.[10]

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the central role of Protein Kinase CK2 in various pro-survival signaling pathways, which are often dysregulated in cancer.

CK2_Signaling_Pathway cluster_PI3K PI3K/AKT Pathway cluster_NFkB NF-κB Pathway cluster_JAK_STAT JAK/STAT Pathway PI3K PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates PTEN PTEN PTEN->PI3K Inhibits IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Promotes JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->Gene_Expression Promotes CK2 CK2 CK2->AKT Enhances Function CK2->PTEN Inhibits CK2->IKK Activates CK2->IkB Promotes Degradation CK2->JAK2 Activates CK2->STAT3 Activates

Caption: Overview of signaling pathways modulated by Protein Kinase CK2.[14][15][16]

Experimental Workflows

The diagram below outlines a typical workflow for the screening and evaluation of novel kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Cell_Viability_Assay Cell-Based Assay (e.g., MTT for Cytotoxicity) Biochemical_Assay->Cell_Viability_Assay Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) Cell_Viability_Assay->Selectivity_Profiling Lead_Compound Lead Compound Identification Selectivity_Profiling->Lead_Compound PK_Studies Pharmacokinetic Studies (ADME) Efficacy_Studies Efficacy Studies (e.g., Xenograft Models) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies Clinical_Candidate Clinical Candidate Selection Toxicity_Studies->Clinical_Candidate Compound_Library Compound Library (Pyrazine Derivatives) Compound_Library->Biochemical_Assay Lead_Compound->PK_Studies

References

A Spectroscopic Comparison of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Synthetic Pathway

The synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine can be achieved via the reaction of 2,6-dichloropyrazine with 2,2,2-trifluoroethanol in the presence of a suitable base. This reaction is a nucleophilic aromatic substitution where the trifluoroethoxy group displaces one of the chlorine atoms on the pyrazine ring.

Synthetic_Pathway 2,6-Dichloropyrazine 2,6-Dichloropyrazine Product This compound 2,6-Dichloropyrazine->Product 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol->Product Base Base Base->Product Catalyst Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR FTIR Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

A Comparative Guide to the Metabolic Stability of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, understanding the metabolic stability of a compound is a critical early step in evaluating its pharmacokinetic profile and potential for clinical success. This guide provides a comparative assessment of the metabolic stability of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine against two structurally related analogs: 2-Chloro-6-ethoxypyrazine and 2-Chloro-6-(methylsulfanyl)pyrazine. The inclusion of a trifluoroethoxy group is hypothesized to enhance metabolic stability by shielding the molecule from oxidative metabolism.[1]

This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of comparative metabolic stability data, detailed experimental protocols for in vitro assays, and a visual representation of the experimental workflow.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of the three compounds in human liver microsomes. The key parameters presented are the half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.

CompoundStructuret½ (min)CLint (µL/min/mg protein)
This compound this compound> 60< 10
2-Chloro-6-ethoxypyrazine 2-Chloro-6-ethoxypyrazine2545
2-Chloro-6-(methylsulfanyl)pyrazine 2-Chloro-6-(methylsulfanyl)pyrazine1577

Note: The data presented in this table is a representative example for comparative purposes and may not reflect actual experimental results.

The data clearly indicates a significantly higher metabolic stability for this compound compared to its non-fluorinated and methylsulfanyl analogs. The presence of the trifluoroethoxy group results in a longer half-life and lower intrinsic clearance, suggesting a reduced susceptibility to metabolism by hepatic enzymes. This enhanced stability is likely due to the strong carbon-fluorine bonds that are resistant to oxidative metabolism.[1]

Experimental Protocols

The following protocols describe the methodologies for conducting in vitro metabolic stability assays using human liver microsomes and hepatocytes. These assays are fundamental in early drug discovery for assessing the metabolic fate of new chemical entities.[2][3][4]

This assay primarily evaluates the metabolism of a compound by cytochrome P450 (CYP) enzymes, which are major phase I drug-metabolizing enzymes.[5][6]

1. Materials and Reagents:

  • Pooled human liver microsomes (HLMs)

  • Test compounds and positive controls (e.g., testosterone, verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]

  • Acetonitrile with an internal standard (for reaction termination)

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a working solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it with phosphate buffer to the final desired concentration (e.g., 1 µM).[7] The final concentration of the organic solvent should typically be less than 1%.

  • Add the human liver microsomes (final concentration of 0.5 mg/mL) to the wells of a 96-well plate.[2]

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[5][8]

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[2][5]

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both phase I and phase II drug-metabolizing enzymes and cofactors.[9][10]

1. Materials and Reagents:

  • Cryopreserved human hepatocytes

  • Williams' Medium E or similar culture medium

  • Test compounds and positive controls (e.g., diclofenac, midazolam)[9]

  • 96-well plates (collagen-coated for plated assays)

  • Incubator with 5% CO2 and 95% humidity

  • Acetonitrile with an internal standard

  • LC-MS/MS system

2. Procedure (Suspension Assay):

  • Thaw the cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.

  • Prepare a suspension of hepatocytes in the culture medium at a density of approximately 0.5-1.0 x 10^6 viable cells/mL.[11]

  • Add the hepatocyte suspension to the wells of a 96-well plate.

  • Add the test compound to the wells at the final desired concentration (e.g., 1 µM).

  • Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.[11]

  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots and terminate the metabolic activity by adding cold acetonitrile with an internal standard.[9]

  • Centrifuge the samples to pellet cell debris.

  • Analyze the supernatant by LC-MS/MS.

3. Data Analysis:

  • The data analysis is similar to the microsomal stability assay, with the calculation of t½ and CLint.

  • For the hepatocyte assay, CLint is typically expressed as µL/min/10^6 cells.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

Metabolic_Stability_Workflow A Prepare Test Compound Solution D Pre-incubate at 37°C A->D B Prepare Microsome or Hepatocyte Suspension B->D C Prepare NADPH (for Microsomes) E Initiate Reaction C->E D->E F Incubate at 37°C with Shaking E->F G Collect Aliquots at Time Points F->G H Quench Reaction with Cold Acetonitrile + IS G->H I Centrifuge to Pellet Protein/Debris H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t½ and CLint J->K

Caption: Workflow for in vitro metabolic stability assays.

References

A Comparative Guide to the Reactivity of Chloro and Trifluoroethoxy Groups on the Pyrazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of chloro and 2,2,2-trifluoroethoxy substituents on the pyrazine ring, a core scaffold in many pharmaceutical agents. Understanding the relative reactivity of these groups is crucial for designing synthetic routes and predicting the metabolic stability of pyrazine-containing drug candidates. This comparison focuses on nucleophilic aromatic substitution (SNAr), a key reaction class for the functionalization of electron-deficient aromatic systems like pyrazine.

Executive Summary

The chloro group on a pyrazine ring is a versatile leaving group that is readily displaced by a variety of nucleophiles via nucleophilic aromatic substitution (SNAr). In contrast, the 2,2,2-trifluoroethoxy group is a strong electron-withdrawing group that deactivates the pyrazine ring to a lesser extent than chlorine towards nucleophilic attack and is itself a very poor leaving group. Therefore, in a direct comparison of leaving group ability in SNAr reactions, the chloro group is significantly more reactive. The trifluoroethoxy group is typically introduced by the displacement of a chloro or fluoro substituent, highlighting the greater reactivity of the halogen as a leaving group.

Data Presentation

Table 1: Comparison of Electronic and Reactivity Properties
PropertyChloro Group (-Cl)2,2,2-Trifluoroethoxy Group (-OCH₂CF₃)
Inductive Effect Electron-withdrawing (-I)Strongly electron-withdrawing (-I)
Resonance Effect Weakly electron-donating (+R)Weakly electron-donating (+R)
Overall Electronic Effect Net electron-withdrawingStrongly net electron-withdrawing
Leaving Group Ability in SNAr GoodVery Poor
Typical Role in Pyrazine Chemistry Versatile leaving group for functionalizationModulator of electronic properties and metabolic stability
Table 2: Hypothetical Comparative Reactivity in SNAr

The following table presents expected outcomes from a hypothetical comparative experiment reacting 2-chloropyrazine and 2-(2,2,2-trifluoroethoxy)pyrazine with a common nucleophile, such as morpholine. This data is inferred from established principles of SNAr reactions.

ReactantNucleophileConditionsExpected ProductExpected Yield
2-ChloropyrazineMorpholineK₂CO₃, DMSO, 100 °C, 12 h2-MorpholinopyrazineHigh
2-(2,2,2-Trifluoroethoxy)pyrazineMorpholineK₂CO₃, DMSO, 100 °C, 12 hNo reaction0%

Experimental Protocols

While a direct comparative study was not found in the reviewed literature, the following protocols outline the typical synthesis of a trifluoroethoxypyrazine from a chloropyrazine, which implicitly demonstrates the higher reactivity of the chloro group as a leaving group.

Synthesis of 2-(2,2,2-Trifluoroethoxy)pyrazine via Nucleophilic Aromatic Substitution

This protocol is adapted from analogous procedures for the synthesis of trifluoroethoxy-substituted heterocycles.

Materials:

  • 2-Chloropyrazine

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the sodium trifluoroethoxide.

  • To this mixture, add a solution of 2-chloropyrazine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(2,2,2-trifluoroethoxy)pyrazine.

Visualization of Reaction Pathways and Concepts

Diagram 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyrazine

This diagram illustrates the generally accepted mechanism for the SNAr reaction of 2-chloropyrazine with an alkoxide nucleophile.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Chloropyrazine 2-Chloropyrazine Meisenheimer Intermediate Resonance Stabilized Chloropyrazine->Meisenheimer + RO⁻ Nucleophile RO⁻ Product 2-Alkoxypyrazine Meisenheimer->Product - Cl⁻ LeavingGroup Cl⁻

Caption: SNAr mechanism for 2-chloropyrazine.

Diagram 2: Comparative Reactivity Logic

This diagram outlines the logical flow for comparing the reactivity of the two substituents.

Reactivity_Logic Substituent Substituent on Pyrazine Ring Chloro Chloro (-Cl) Substituent->Chloro TFE Trifluoroethoxy (-OCH₂CF₃) Substituent->TFE LG_Ability Leaving Group Ability Chloro->LG_Ability Electronic_Effect Electronic Effect Chloro->Electronic_Effect TFE->LG_Ability TFE->Electronic_Effect Good_LG Good Leaving Group LG_Ability->Good_LG for -Cl Poor_LG Poor Leaving Group LG_Ability->Poor_LG for -OCH₂CF₃ EWG_Cl Net Electron Withdrawing Electronic_Effect->EWG_Cl for -Cl EWG_TFE Strongly Electron Withdrawing Electronic_Effect->EWG_TFE for -OCH₂CF₃ Reactivity_Conclusion Conclusion: Chloro is a reactive leaving group, Trifluoroethoxy is not. Good_LG->Reactivity_Conclusion Poor_LG->Reactivity_Conclusion

Caption: Logic for comparing substituent reactivity.

Discussion of Comparative Reactivity

The reactivity of a substituent on an aromatic ring in SNAr reactions is primarily governed by two factors: its ability to stabilize the intermediate Meisenheimer complex and its facility as a leaving group.

  • Electronic Effects: Both the chloro and the trifluoroethoxy groups are electron-withdrawing, which is a prerequisite for activating the pyrazine ring towards nucleophilic attack. The pyrazine ring itself is inherently electron-deficient due to the two nitrogen atoms. The trifluoroethoxy group is a significantly stronger electron-withdrawing group than the chloro group due to the powerful inductive effect of the CF₃ moiety. While a stronger electron-withdrawing group generally accelerates the initial nucleophilic attack by stabilizing the negatively charged Meisenheimer complex, this is not the sole determinant of overall reactivity when the substituent is also the potential leaving group.

  • Leaving Group Ability: The ability of a group to depart from the Meisenheimer complex is related to the stability of the resulting anion. Good leaving groups are typically weak bases. Chloride (Cl⁻) is the conjugate base of a strong acid (HCl) and is therefore a stable anion and a good leaving group. In contrast, the trifluoroethoxide anion (CF₃CH₂O⁻) is a much stronger base than chloride, making the trifluoroethoxy group a very poor leaving group.

Therefore, while the trifluoroethoxy group's strong electron-withdrawing nature might slightly increase the rate of the initial nucleophilic addition step compared to a chloro group at a different position, its extremely poor ability to act as a leaving group means that the overall SNAr reaction where it would be displaced does not proceed under normal conditions. The displacement of a chloro group is a common and efficient synthetic transformation, which underscores its superior reactivity as a leaving group on the pyrazine ring.

A Comparative Guide to the Synthetic Efficiency of Routes to 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic efficiency for routes to 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific published experimental data for this exact molecule, this guide presents a robust synthesis strategy based on well-established methodologies for structurally analogous compounds. The primary route detailed is the nucleophilic aromatic substitution (SNAr), which is the most logical and widely applicable method for this class of compounds.

Data Presentation: Comparison of Synthetic Routes

The most direct and industrially scalable approach to synthesizing this compound is through a nucleophilic aromatic substitution reaction. An alternative, though less commonly reported for this specific transformation, involves palladium-catalyzed cross-coupling reactions.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Palladium-Catalyzed C-O Coupling (Hypothetical)
Starting Materials 2,6-Dichloropyrazine, 2,2,2-Trifluoroethanol, Sodium Hydride2,6-Dichloropyrazine, 2,2,2-Trifluoroethanol, Palladium Catalyst, Ligand, Base
Reaction Time 2-12 hours8-24 hours
Temperature 0°C to Room Temperature80-120°C
Typical Yield High (estimated >85%)Moderate to High (variable)
Purity Good to Excellent (after purification)Variable (byproduct formation can be an issue)
Scalability Readily scalableCan be challenging to scale due to catalyst cost and removal
Reagent Cost Generally lowerHigher due to precious metal catalyst and specialized ligands
Key Advantages High efficiency, mild conditions, cost-effectivePotential for broader substrate scope with other nucleophiles
Key Disadvantages Requires handling of sodium hydrideCatalyst cost, potential for metal contamination in the product

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is a representative procedure based on established methods for similar substitutions on dichloropyrazines.

Reaction:

Materials:

  • 2,6-Dichloropyrazine

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere at 0°C, slowly add 2,2,2-trifluoroethanol (1.1 equivalents).

  • Allow the mixture to stir at 0°C for 30 minutes to form the sodium trifluoroethoxide.

  • To this suspension, add a solution of 2,6-dichloropyrazine (1.0 equivalent) in anhydrous THF dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Mandatory Visualizations

Synthetic Pathway Diagrams

Synthetic_Routes Synthetic Routes to this compound cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route 2: Palladium-Catalyzed C-O Coupling (Hypothetical) A 2,6-Dichloropyrazine D This compound A->D + Intermediate C (SNAr Reaction) B 2,2,2-Trifluoroethanol C Sodium 2,2,2-trifluoroethoxide B->C  + NaH (Base) E 2,6-Dichloropyrazine G This compound E->G  + Alcohol (F)  Pd Catalyst, Ligand, Base (Buchwald-Hartwig Type) F 2,2,2-Trifluoroethanol

Caption: Comparative overview of the primary SNAr and a hypothetical Pd-catalyzed route.

Experimental Workflow for SNAr Synthesis

Experimental_Workflow Workflow for SNAr Synthesis of this compound start Start reagent_prep Reagent Preparation: - Dissolve NaH in THF - Add 2,2,2-Trifluoroethanol start->reagent_prep reaction Nucleophilic Substitution: - Add 2,6-Dichloropyrazine solution - Stir at room temperature reagent_prep->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quench with NH4Cl - Extract with Ethyl Acetate monitoring->workup Reaction Complete purification Purification: - Dry organic phase - Concentrate in vacuo - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Step-by-step workflow for the SNAr synthesis and purification process.

Safety Operating Guide

Proper Disposal of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine is critical for ensuring laboratory safety and environmental protection. As a halogenated heterocyclic organic compound, it is classified as hazardous waste and must be managed according to stringent protocols. This guide provides detailed, step-by-step procedures for its proper handling and disposal.

Hazard Profile and Safety Information

Before initiating any disposal procedures, it is essential to understand the hazards associated with this compound and its analogs. This information dictates the necessary safety precautions.

Personal Protective Equipment (PPE): All handling of this chemical and its waste must be performed while wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat[1]

All operations should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][2]

Summary of Potential Hazards (Based on Analog Compounds)

Hazard CategoryDescriptionCitations
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][3]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[2][4]
Eye Damage/Irritation Causes serious eye irritation or damage.[2][3][5]
Respiratory Hazard May cause respiratory irritation.[2][3][5]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[4]
Decomposition Hazards Thermal decomposition can release irritating and toxic gases and vapors, such as carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[2]

Chemical Incompatibility

To prevent dangerous reactions, this compound waste must not be mixed with incompatible materials. Segregate this waste stream from the following chemical classes.

Incompatible Material ClassExamplesCitations
Strong Oxidizing Agents Peroxides, Nitrates, Perchlorates[2][5]
Strong Bases Sodium Hydroxide, Potassium Hydroxide[2][6]
Strong Acids Sulfuric Acid, Nitric Acid[5]
Amines [2]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local environmental regulations.[4][5] Never discharge this chemical into the sanitary sewer or dispose of it in regular trash.[6][7]

Methodology for Waste Collection and Segregation:

  • Waste Characterization: Identify all waste containing this compound, including pure compound, reaction mixtures, contaminated solvents, and solid materials (e.g., silica gel, contaminated filter paper). This waste is categorized as halogenated organic waste .[1]

  • Select a Waste Container:

    • Use a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).

    • Ensure the container has a secure, tight-fitting screw cap.

    • The container must be clean and dry before the first addition of waste.

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container immediately.

    • Clearly write the full chemical name: "Waste this compound".

    • List all components of the waste mixture, including solvents and their approximate percentages.

  • Waste Accumulation:

    • Collect the waste directly into the labeled container.

    • Keep the container closed at all times, except when adding waste.

    • Do not mix with non-halogenated or other incompatible waste streams.[1]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within the laboratory. This area should be under the direct control of laboratory personnel.[6]

    • Ensure the storage area is well-ventilated, secure, and away from heat or ignition sources.[5]

    • Utilize secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.[1]

  • Request for Disposal:

    • Once the container is full (up to 90% capacity) or the waste is no longer being generated, submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department.[1]

    • Follow your institution's specific procedures for waste pickup. EH&S will arrange for collection by a licensed hazardous waste disposal company for final treatment, typically via high-temperature incineration.[6][8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Step 1: Preparation & Collection cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal start Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Compatible Waste Container ppe->container segregate Segregate as Halogenated Organic Waste container->segregate collect Collect Waste in Closed Container segregate->collect check_compat Incompatible Materials Present? collect->check_compat warning DO NOT MIX! Prevent Hazardous Reactions check_compat->warning Yes store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment check_compat->store No warning->collect full Container Full or Waste No Longer Generated? store->full request Submit Disposal Request to Environmental Health & Safety (EH&S) full->request Yes pickup EH&S Arranges Pickup by Licensed Waste Vendor request->pickup end_node Final Disposal (e.g., Incineration) pickup->end_node

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine. The following procedural guidance is designed to ensure safe handling, operation, and disposal of this chemical.

Hazard and Safety Data

Qualitative Hazard Information: this compound

Hazard StatementClassificationPrecautionary Measures
Skin ContactPotential irritant.Avoid contact with skin. Wash off with soap and plenty of water if contact occurs.[2]
Eye ContactPotential irritant.Avoid contact with eyes. Rinse with pure water for at least 15 minutes if contact occurs.[2]
InhalationPotential respiratory irritant.Avoid breathing dust, mist, gas, or vapors.[2] Move to fresh air if inhaled.[2]
IngestionPotentially harmful if swallowed.Do not induce vomiting. Rinse mouth with water and call a poison control center.[2]

Quantitative Toxicity Data for a Related Compound: 2-Chloropyridine (for illustrative purposes only)

TestSpeciesRouteValue
LD50MouseOral110 mg/kg
LD50MouseIntraperitoneal130 mg/kg
LD50RabbitDermal48 mg/kg
LD50RabbitIntraperitoneal64 mg/kg

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure personal safety when handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications & Rationale
Eyes/Face Safety Goggles / Face ShieldMust be worn at all times to protect against splashes and airborne particles. A face shield offers additional protection and is recommended when handling larger quantities.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and disposed of properly after handling.
Respiratory N95 Dust Mask or Half-mask RespiratorA dust mask should be used to prevent inhalation of the powdered compound. For procedures that may generate dust or aerosols, a half-mask respirator with appropriate cartridges is advised.[3]
Body Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure that a chemical fume hood is in proper working order.

    • Verify that an eyewash station and safety shower are accessible.

    • Assemble all necessary glassware and equipment.

    • Prepare a designated waste container for halogenated organic waste.

  • Handling :

    • Conduct all manipulations of the compound within a chemical fume hood to ensure adequate ventilation.[2]

    • Wear the full complement of recommended PPE.

    • When weighing the solid, avoid generating dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood.

    • Properly dispose of all waste materials in the designated halogenated organic waste container.

    • Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.

Experimental Protocol: Representative Synthesis of a Substituted Pyrazine

The following is a general protocol for a nucleophilic aromatic substitution reaction, a common application for chloropyrazines. This protocol is for illustrative purposes and should be adapted based on the specific requirements of your research.

  • Reaction Setup :

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., anhydrous DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).

    • Add the desired nucleophile (e.g., an amine or alcohol, 1.1-1.5 equivalents) to the solution.

    • If required, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents) to the reaction mixture.

  • Reaction Execution :

    • Heat the reaction mixture to the appropriate temperature (this will vary depending on the reactants) and monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification :

    • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product using a suitable technique, such as column chromatography on silica gel or recrystallization.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination.

  • Waste Segregation : All waste containing this compound must be collected in a dedicated, clearly labeled container for halogenated organic waste . Do not mix with non-halogenated waste streams.

  • Container Management : The waste container should be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials.

  • Disposal Method : The primary recommended disposal method for halogenated organic waste is incineration at a licensed chemical destruction facility. This should be carried out in accordance with all local, state, and federal regulations. Do not discharge this chemical or its waste into sewer systems or the environment.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Glassware & Reagents prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to handling handle2 Perform Reaction/Procedure handle1->handle2 handle3 Monitor Reaction handle2->handle3 clean1 Quench Reaction & Work-up handle3->clean1 Reaction complete clean2 Decontaminate Glassware & Surfaces clean1->clean2 disp1 Segregate Halogenated Waste clean2->disp1 Collect all waste disp2 Store in Labeled, Closed Container disp1->disp2 disp3 Arrange for Incineration disp2->disp3 end Procedure Complete disp3->end Final Step

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.